(S,S,R)-Ahpc-C6-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H43N5O4S |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26+/m0/s1 |
Clave InChI |
MOCAYTDKEHDJAK-PPJWLVRDSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-Ahpc-Me-C6-NH2: A VHL-Recruiting Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-Me-C6-NH2, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, has emerged as a significant tool in the field of targeted protein degradation (TPD). This synthetic molecule serves as a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-Me-C6-NH2, with a particular focus on its role as a potent and selective degrader of the F-box protein FBXO22. Included are summaries of its physicochemical properties, biological activity, and detailed experimental protocols for its characterization.
Introduction
Targeted protein degradation utilizing PROTACs is a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-Ahpc-Me-C6-NH2 is an E3 ligase ligand-linker conjugate that incorporates a derivative of the VH032 ligand, which demonstrates high binding affinity for the von Hippel-Lindau (VHL) E3 ligase. The terminal amine group on the C6 linker provides a versatile point of attachment for a target protein ligand, enabling the synthesis of novel PROTACs.
Recent studies have highlighted the utility of (S,R,S)-Ahpc-Me-C6-NH2 in the development of a selective degrader of FBXO22, an E3 ligase subunit implicated in tumorigenesis. This guide will delve into the technical details of this important research tool.
Physicochemical and Biological Properties
(S,R,S)-Ahpc-Me-C6-NH2 is a white to off-white solid with the molecular formula C30H45N5O4S and a molecular weight of 571.77 g/mol .[1] It is soluble in organic solvents such as DMSO.[1]
Data Presentation
The following tables summarize the key quantitative data for (S,R,S)-Ahpc-Me-C6-NH2 and its core components.
| Parameter | Value | Notes | Reference(s) |
| Molecular Formula | C30H45N5O4S | [1] | |
| Molecular Weight | 571.77 g/mol | [1] | |
| Appearance | Solid, off-white to light yellow | [1] | |
| Solubility | ≥ 100 mg/mL in DMSO | Hygroscopic |
| Target | Parameter | Value | Cell Line | Notes | Reference(s) |
| FBXO22 | DC50 | 77 nM | Jurkat | Half-maximal degradation concentration. | |
| FBXO22 | Dmax | 99% | Jurkat | Maximum degradation. | |
| VHL | Kd | 3.01 nM | Binding affinity of the core fluorescent probe BODIPY FL VH032. |
Mechanism of Action: FBXO22 Degradation
When incorporated into a PROTAC targeting a specific protein, (S,R,S)-Ahpc-Me-C6-NH2 facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, and Cullin 2). This proximity induces the polyubiquitination of the target protein by the E2 ubiquitin-conjugating enzyme recruited by the VHL complex. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.
Interestingly, (S,R,S)-Ahpc-Me-C6-NH2 itself has been identified as a potent degrader of FBXO22. The proposed mechanism involves the metabolic conversion of the terminal primary amine to an aldehyde. This aldehyde then forms a covalent, reversible bond with a cysteine residue (Cys326) on FBXO22, leading to its recruitment to the VHL E3 ligase and subsequent degradation.
Signaling Pathway Diagram
Caption: Mechanism of (S,R,S)-Ahpc-Me-C6-NH2-mediated FBXO22 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of (S,R,S)-Ahpc-Me-C6-NH2.
Synthesis of (S,R,S)-Ahpc-Me-C6-NH2
A detailed, step-by-step synthesis protocol for (S,R,S)-Ahpc-Me-C6-NH2 is not publicly available in peer-reviewed literature. However, based on related patent literature, a plausible synthetic route can be inferred. The synthesis would likely involve the coupling of a protected (S,R,S)-AHPC-Me core with a C6 linker containing a protected amine functionality, followed by deprotection. The core (S,R,S)-AHPC-Me can be synthesized from commercially available starting materials through a series of standard peptide coupling and organic synthesis reactions.
Western Blotting for FBXO22 Degradation
This protocol is for assessing the dose- and time-dependent degradation of endogenous FBXO22 in a cell line such as Jurkat.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of FBXO22 degradation.
Methodology:
-
Cell Culture and Treatment: Culture Jurkat cells to the desired density. Treat cells with varying concentrations of (S,R,S)-Ahpc-Me-C6-NH2 (e.g., 0.1 nM to 10 µM) for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for FBXO22 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FBXO22 band intensity to the loading control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is designed to measure the formation of the ternary complex between the VHL E3 ligase complex, an FBXO22-recruiting PROTAC (derived from (S,R,S)-Ahpc-Me-C6-NH2), and FBXO22.
Experimental Workflow Diagram:
Caption: Workflow for TR-FRET assay to measure ternary complex formation.
Methodology:
-
Reagent Preparation:
-
Express and purify recombinant VCB (VHL-Elongin B-Elongin C) complex with an affinity tag (e.g., GST-tag).
-
Express and purify recombinant FBXO22 with a different affinity tag (e.g., His-tag).
-
Prepare a serial dilution of the PROTAC.
-
Use a TR-FRET donor antibody that recognizes the VCB tag (e.g., terbium-conjugated anti-GST) and a TR-FRET acceptor antibody that recognizes the FBXO22 tag (e.g., d2-conjugated anti-His).
-
-
Assay Protocol:
-
In a 384-well plate, add the VCB complex, FBXO22, and the PROTAC at various concentrations.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at both the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Quantitative Proteome-wide Mass Spectrometry
This protocol is for assessing the selectivity of an (S,R,S)-Ahpc-Me-C6-NH2-based PROTAC by quantifying changes in the entire proteome upon treatment.
Experimental Workflow Diagram:
Caption: Workflow for quantitative proteomic analysis.
Methodology:
-
Sample Preparation:
-
Treat cells (e.g., MOLT-4) with the PROTAC at a fixed concentration (e.g., 1 µM) and a vehicle control for a specific duration (e.g., 5 hours).
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (for isobaric labeling approaches):
-
Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
-
Pool the labeled peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control. This will reveal the on-target degradation of the intended protein and any off-target effects.
-
Conclusion
(S,R,S)-Ahpc-Me-C6-NH2 is a valuable chemical probe for the study of targeted protein degradation. Its ability to recruit the VHL E3 ligase and its demonstrated efficacy as a selective degrader of FBXO22 make it a powerful tool for researchers in both academic and industrial settings. The experimental protocols outlined in this guide provide a framework for the characterization of this and other PROTAC molecules, facilitating the development of novel therapeutics for a range of diseases. Further investigation into the pharmacokinetics and in vivo efficacy of PROTACs derived from this scaffold will be crucial for their translation into clinical applications.
References
An In-depth Technical Guide to (S,S,R)-Ahpc-C6-NH2: Structure and Properties
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
(S,S,R)-Ahpc-C6-NH2 is a specific stereoisomer of the broader Ahpc-C6-NH2 chemical scaffold. While detailed public information specifically for the (S,S,R) isomer is limited, this guide provides a comprehensive overview of the closely related and well-documented (S,R,S)-Ahpc-C6-NH2. This analogue serves as a critical tool in the field of targeted protein degradation, primarily as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimera (PROTAC) technology. One known application of this compound is in the synthesis of PROTAC HL-8 (HY-143275)[1]. Due to the scarcity of data for the (S,S,R) isomer, this guide will focus on the properties and applications of the extensively studied (S,R,S)-Ahpc-C6-NH2, which provides valuable context for understanding the general chemical class.
Chemical Structure and Physicochemical Properties
The fundamental structure of Ahpc-C6-NH2 consists of a hydroxylated pyrrolidine ring linked to a substituted thiazole moiety and a C6 amino linker. The stereochemistry at the three chiral centers dictates the specific isomer and its biological activity. The (S,R,S) configuration is particularly effective for binding to the VHL E3 ligase.
Table 1: Chemical Identifiers for (S,R,S)-Ahpc-C6-NH2
| Identifier | Value |
| IUPAC Name | (2S,4R)-1-((S)-2-(7-aminoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| SMILES String | O=C(N(C--INVALID-LINK--C1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)--INVALID-LINK--NC(CCCCCCN)=O |
| CAS Number | 2306389-03-5[2] |
Table 2: Physicochemical Properties of (S,R,S)-Ahpc-C6-NH2
| Property | Value |
| Molecular Formula | C29H43N5O4S[2] |
| Molecular Weight | 557.75 g/mol [2] |
| Appearance | Off-white to light yellow solid |
| Purity | ≥98.03% |
| Solubility | DMSO: 100 mg/mL (179.29 mM; requires sonication) |
Mechanism of Action in PROTAC Technology
(S,R,S)-Ahpc-C6-NH2 functions as a VHL-recruiting ligand within a PROTAC molecule. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The general mechanism involves the following steps:
-
Binding: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase via its two distinct ligand moieties. The (S,R,S)-Ahpc-C6-NH2 portion of the PROTAC specifically engages with the VHL protein.
-
Ternary Complex Formation: This dual binding event results in the formation of a ternary complex consisting of the target protein, the PROTAC, and the VHL E3 ligase.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover. The PROTAC molecule is released and can participate in further degradation cycles.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
General Protocol for In-Cell Protein Degradation Assay:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the (S,R,S)-Ahpc-C6-NH2-based PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Below is a diagram illustrating the experimental workflow for a Western blot-based protein degradation assay.
Caption: Western blot workflow for protein degradation.
Conclusion
While specific data for this compound is not widely available, the extensive characterization of its (S,R,S) stereoisomer provides a strong foundation for understanding its potential role as an E3 ligase ligand in the development of PROTACs. The (S,R,S) isomer is a well-established building block for constructing potent and selective protein degraders, and its properties and mechanism of action are central to the advancement of targeted protein degradation as a therapeutic modality. Further research into the specific properties and biological activities of the (S,S,R) isomer is warranted to fully explore its potential in drug discovery and chemical biology.
References
(S,S,R)-Ahpc-C6-NH2: An In-Depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S,R)-Ahpc-C6-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for incorporation into Proteolysis Targeting Chimeras (PROTACs). As a critical component of these heterobifunctional molecules, it facilitates the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the mechanism of action, supported by representative quantitative data from closely related and well-characterized VHL-based PROTACs, detailed experimental protocols for its characterization, and visual diagrams of the key signaling pathways and experimental workflows. While specific quantitative data for PROTACs incorporating the this compound moiety is not publicly available, the data presented herein for the parent VHL ligand VH032 and the well-studied VHL-based PROTACs, MZ1 and ARV-771, serve as a robust proxy for understanding its functional role.
Introduction to this compound and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its complete removal from the cell. These bifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This compound, a derivative of the potent VHL ligand VH032, functions as the E3 ligase-recruiting element. The "(S,S,R)" designation refers to the specific stereochemistry of the molecule, which is crucial for its high-affinity and selective binding to the VHL protein. The "C6-NH2" component denotes a six-carbon alkyl linker with a terminal amine group, which provides a versatile attachment point for conjugation to a POI-binding ligand, thereby completing the PROTAC structure.
The Core Mechanism of Action
The mechanism of action of a PROTAC incorporating this compound can be dissected into three primary stages: ternary complex formation, ubiquitination of the target protein, and proteasomal degradation.
Ternary Complex Formation
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC molecule, the target protein (POI), and the VHL E3 ligase complex. The this compound moiety of the PROTAC binds to the VHL protein, while the other end of the PROTAC binds to the POI. This induced proximity is a critical prerequisite for the subsequent enzymatic steps. The stability and cooperativity of this ternary complex are key determinants of the PROTAC's degradation efficiency.
Target Protein Ubiquitination
Once the ternary complex is formed, the VHL E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a molecular signal for degradation.
Proteasomal Degradation
The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades the POI into small peptides. The PROTAC molecule and the VHL E3 ligase are not consumed in this process and can subsequently engage and degrade additional POI molecules, acting in a catalytic manner.
Quantitative Data Analysis
The efficacy of a PROTAC is determined by several key quantitative parameters, including binding affinities to the target protein and E3 ligase, and the efficiency of target degradation in cellular assays. The following tables summarize representative data for the parent VHL ligand VH032 and two well-characterized VHL-based PROTACs, MZ1 and ARV-771.
Table 1: Binary Binding Affinities (Kd)
| Compound | Binding Partner | Kd (nM) | Assay Method |
| VH032 | VHL E3 Ligase | 185[1][2] | Isothermal Titration Calorimetry (ITC) |
| MZ1 | VHL E3 Ligase | 66[3][4] | Isothermal Titration Calorimetry (ITC) |
| MZ1 | BRD4 (BD2) | 15[3] | Isothermal Titration Calorimetry (ITC) |
| ARV-771 | BRD2 (BD1) | 34 | Not Specified |
| ARV-771 | BRD2 (BD2) | 4.7 | Not Specified |
| ARV-771 | BRD3 (BD1) | 8.3 | Not Specified |
| ARV-771 | BRD3 (BD2) | 7.6 | Not Specified |
| ARV-771 | BRD4 (BD1) | 9.6 | Not Specified |
| ARV-771 | BRD4 (BD2) | 7.6 | Not Specified |
Table 2: Cellular Degradation Potency (DC50 and Dmax)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | 22Rv1 | ~100 | >90 |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | <5 | Not Specified |
| ARV-771 | BRD4 | VCaP | <5 | >90 |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Detailed Experimental Protocols
The characterization of a PROTAC's mechanism of action involves a suite of biophysical and cell-based assays. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant target protein (POI) and VHL E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (Kd).
-
Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and inject a series of concentrations of the PROTAC to determine its binary Kd.
-
Ternary Complex Analysis: Inject a mixture of a constant concentration of the POI and a serial dilution of the PROTAC over the immobilized VHL surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Fit the binding data to appropriate models to calculate association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity factor (α) can be calculated from these values.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
ITC instrument
-
Purified recombinant POI and VHL E3 ligase complex
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Binary Titrations:
-
PROTAC into VHL: Fill the ITC cell with the VHL solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
PROTAC into POI: Repeat the titration with the POI in the cell.
-
-
Ternary Titration: Fill the ITC cell with a solution containing both the VHL complex and the POI. Titrate the PROTAC into this mixture to measure the thermodynamics of ternary complex formation.
-
Data Analysis: Integrate the raw data and fit it to a suitable binding model to determine the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding data.
Conclusion
This compound is a key building block in the development of potent and selective VHL-recruiting PROTACs. Its mechanism of action is centered on the formation of a productive ternary complex, leading to the ubiquitination and proteasomal degradation of a target protein. While direct quantitative data for this specific ligand-linker is not yet in the public domain, the principles of its function are well-established and can be effectively studied using the detailed experimental protocols provided in this guide. The representative data from analogous, well-characterized VHL-based PROTACs offer valuable benchmarks for researchers and drug developers working to advance this transformative therapeutic modality.
References
The Foundational Role of the VHL Ligand in (S,S,R)-Ahpc-C6-NH2: A Technical Guide for Targeted Protein Degradation
Introduction
In the rapidly advancing field of targeted protein degradation, the development of potent and selective chemical degraders, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase-recruiting ligand. This technical guide provides an in-depth exploration of the role of the Von Hippel-Lindau (VHL) E3 ligase ligand within the widely used synthetic building block, (S,S,R)-Ahpc-C6-NH2. This molecule, also identified as VH032-C6-NH2, serves as a cornerstone for the construction of VHL-recruiting PROTACs, offering a versatile platform for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of targeted protein degraders.
The Core Function of the (S,S,R)-Ahpc VHL Ligand
The (S,S,R)-Ahpc moiety is a high-affinity ligand for the Von Hippel-Lindau tumor suppressor (VHL) protein, which is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^)[1]. The primary function of this ligand is to recruit the VHL E3 ligase to a neo-substrate, the protein of interest (POI), as dictated by the other end of the PROTAC molecule.
Under normal physiological conditions, the VHL complex recognizes and binds to the alpha-subunit of the hypoxia-inducible factor (HIF-1α) following its prolyl-hydroxylation in the presence of oxygen. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thereby regulating the cellular response to changes in oxygen levels. The (S,S,R)-Ahpc ligand is a peptidomimetic that effectively mimics the hydroxylated HIF-1α peptide, allowing it to bind to the same substrate recognition pocket on VHL with high affinity[2].
By incorporating the (S,S,R)-Ahpc ligand into a PROTAC, researchers can hijack the VHL E3 ligase and redirect its ubiquitinating activity towards a specific protein of interest. This induced proximity between the VHL E3 ligase and the target protein facilitates the transfer of ubiquitin molecules to the target, marking it for degradation by the 26S proteasome.
The Strategic Role of the C6-NH2 Linker
The (S,S,R)-Ahpc core is connected to a 6-carbon alkyl linker (-C6-) which terminates in a primary amine (-NH2). This linker component is not merely a spacer but plays a crucial role in the overall efficacy of the resulting PROTAC. The length and composition of the linker are critical determinants of the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The terminal primary amine of this compound provides a versatile chemical handle for the covalent attachment of a ligand that binds to the protein of interest. This is most commonly achieved through an amide bond formation with a carboxylic acid-functionalized target protein ligand[3]. The flexibility and hydrophobicity of the C6 linker can influence the cellular permeability and solubility of the final PROTAC molecule.
Quantitative Analysis of VHL Ligand Binding and PROTAC Efficacy
Table 1: Binding Affinity of VH032 Amine to VHL
| Assay Type | IC50 | Ki |
| Fluorescence Polarization (FP) | 13.3 µM | 5.7 µM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Not Determined | Not Determined |
| Data corresponds to "VH032 amine" as reported in a study developing a VHL fluorescent probe[4]. The maximal inhibition was 36.6% at the maximum tested concentration of 30 µM in the TR-FRET assay, so IC50 and Ki could not be determined[4]. |
Table 2: Degradation Efficacy of a PROTAC Utilizing a Methylated this compound Ligand
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% |
| This data is for a methylated version of the VHL ligand, which was found to be a potent degrader of FBXO22. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling with this compound
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control. c. Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add RIPA buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentration of all samples and prepare them by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using an ECL substrate and visualize the protein bands.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
Visualizations
Caption: VHL-mediated protein degradation pathway hijacked by a PROTAC.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of the C6 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] The linker, far from being a simple spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[2] Among the various linker types, the simple yet effective six-carbon (C6) alkyl chain has been widely employed and serves as a critical component in the optimization of these powerful molecules. This technical guide delves into the core importance of the C6 linker in PROTAC design, providing an in-depth analysis of its structural and functional contributions, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
The Multifaceted Role of the Linker in PROTAC Function
The linker is a key determinant of a PROTAC's success, influencing multiple aspects of its mechanism of action.[2] Its length, composition, and attachment points dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3]
An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced degradation. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a productive complex, or result in an unproductive geometry that does not support efficient ubiquitin transfer.
The C6 Alkyl Linker: A Balance of Flexibility and Control
The C6 alkyl linker, a saturated six-carbon chain, offers a unique balance of flexibility and rigidity that is often advantageous in PROTAC design. Its flexibility allows the warhead and E3 ligase ligand to adopt multiple conformations, facilitating the search for a productive ternary complex geometry. However, it is not so long as to introduce excessive entropy penalties that can destabilize the ternary complex.
Alkyl linkers, including the C6 chain, are synthetically accessible and chemically stable. Their hydrophobicity can also contribute to improved cell permeability, a critical factor for the biological activity of PROTACs. However, this hydrophobicity can also impact solubility, necessitating a careful balance in the overall properties of the molecule.
Quantitative Analysis of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic studies varying the linker length are crucial for identifying the most potent PROTAC for a given target. While a universal "best" linker does not exist, examining case studies provides valuable insights into the impact of linker length, including those around the C6 length.
Table 1: Impact of Alkyl Linker Length on PROTAC Performance
| Target Protein | E3 Ligase | Linker Length (atoms) | PROTAC | DC50 (nM) | Dmax (%) | Reference |
| FBXO22 | VHL | ~6 (C6 equivalent) | AHPC(Me)-C6-NH2 | 77 | 99 | |
| FBXO22 | VHL | <6 | Inactive | - | - | |
| p38α | CRBN | <15 | Poorly active | - | - | |
| TBK1 | VHL | 12 | Active | Submicromolar | - | |
| TBK1 | VHL | <12 | Inactive | - | - | |
| Estrogen Receptor-α | VHL | 16 | Optimal | - | High | |
| Estrogen Receptor-α | VHL | 9 | Less Active | - | Moderate |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
As illustrated in Table 1, a VHL-recruiting PROTAC with a C6-equivalent linker (AHPC(Me)-C6-NH2) demonstrated potent degradation of FBXO22 with a DC50 of 77 nM and a Dmax of 99%, while shorter linkers were inactive. Conversely, for p38α degradation, linkers shorter than 15 atoms were found to be suboptimal, suggesting that a C6 linker would likely be inefficient for this particular target-ligase pair. These examples underscore the empirical nature of linker optimization and the necessity of synthesizing and testing a range of linker lengths for each new PROTAC system.
Experimental Protocols for PROTAC Characterization
Validating the efficacy and mechanism of action of a PROTAC requires a suite of robust experimental assays. The following are detailed protocols for key experiments in PROTAC development.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
1. Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a dose-response of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein lysates to equal concentrations and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Directly assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the structure-activity relationship.
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.
1. Chip Preparation:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kd, ka) and affinity (KD).
-
In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
3. Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
The observed binding response will reflect the formation of the ternary complex.
-
By comparing the binding responses in the presence and absence of the target protein, the cooperativity of ternary complex formation can be determined.
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
1. Sample Preparation:
-
Prepare purified solutions of the target protein and the E3 ligase in a matched buffer. The PROTAC should be dissolved in the same buffer, often with a small percentage of DMSO that must be matched in the titrant and sample cell.
2. Experimental Setup:
-
Typically, the E3 ligase is placed in the sample cell, and the target protein is in the syringe. The PROTAC is added to both the cell and the syringe at a concentration sufficient to saturate the E3 ligase.
-
Alternatively, one protein can be in the cell, and the other protein pre-mixed with the PROTAC in the syringe.
3. Titration and Data Analysis:
-
Titrate the syringe solution into the sample cell in a series of small injections.
-
The heat change upon each injection is measured.
-
The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
1. In Vitro Ubiquitination:
-
Combine the purified target protein, E3 ligase complex (e.g., VHL-Elongin B/C), E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2D2), ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC or vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
2. Detection of Ubiquitination:
-
Stop the reaction and analyze the samples by western blotting.
-
Probe the blot with an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein.
-
Alternatively, use an antibody specific for ubiquitin to detect ubiquitinated species.
3. In-Cell Ubiquitination:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the target protein.
-
Perform a western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC action and characterization is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
BRD4 Degradation and Downstream Signaling
Caption: Signaling pathway affected by BRD4 degradation via a PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for the evaluation and optimization of PROTACs.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and the C6 alkyl linker represents a valuable and frequently employed scaffold in PROTAC design. Its balance of flexibility and synthetic accessibility makes it an excellent starting point and a key component in linker optimization strategies. As demonstrated, the optimal linker length is target-dependent, highlighting the necessity for empirical testing and the use of robust biophysical and cellular assays to guide the rational design of next-generation protein degraders. This guide provides the foundational knowledge, quantitative insights, and detailed protocols necessary for researchers to effectively harness the power of the C6 linker and advance the development of novel PROTAC-based therapeutics.
References
The Discovery and Synthesis of Ahpc-based VHL Ligands: A Technical Guide for Drug Development Professionals
An in-depth exploration of the discovery, synthesis, and application of (S,R,S)-AHPC-based ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs).
The field of targeted protein degradation has witnessed a paradigm shift with the advent of PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the VHL E3 ligase, a critical component of the cell's natural protein degradation machinery. A key breakthrough in this area was the development of potent and specific small molecule ligands for VHL, with (S,R,S)-AHPC (also known as VH032) and its derivatives emerging as foundational scaffolds. This technical guide provides a comprehensive overview of the discovery, synthesis, and experimental validation of Ahpc-based VHL ligands for researchers, scientists, and drug development professionals.
The VHL-HIF-1α Signaling Pathway: A Natural Blueprint for Ligand Design
The design of VHL ligands was inspired by the natural interaction between VHL and the Hypoxia-Inducible Factor 1α (HIF-1α). Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-1α to accumulate and activate genes involved in the hypoxic response. Small molecule VHL ligands mimic the hydroxylated proline motif of HIF-1α, enabling them to bind to the same pocket on VHL.
The Critical Role of Stereochemistry in VHL Binding: An In-Depth Analysis of (S,S,R)-Ahpc-C6-NH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the stereochemical intricacies of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, AHPC, with a specific focus on the (S,S,R)-Ahpc-C6-NH2 isomer and its interaction with VHL. A comprehensive understanding of this stereospecificity is paramount for the rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein degradation machinery.
Introduction: VHL and the Rise of PROTACs
The von Hippel-Lindau protein (VHL) is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] A primary function of this complex is to identify and target the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions.[2] This mechanism is a cornerstone of cellular oxygen sensing.
The development of small-molecule ligands that bind to VHL has enabled the creation of PROTACs. These bifunctional molecules consist of a ligand for an E3 ligase (like a VHL ligand), a linker, and a ligand for a target protein of interest. By simultaneously binding to both the E3 ligase and the target protein, PROTACs induce the ubiquitination and degradation of proteins not natively targeted by that E3 ligase.
The AHPC Ligand: Stereochemistry is Key
A widely utilized VHL ligand is based on the (S,R,S)-AHPC core structure. The binding of this ligand to VHL is highly dependent on its three-dimensional arrangement. The specific stereochemistry ensures that the ligand's functional groups are correctly oriented to engage with key amino acid residues in the VHL binding pocket, mimicking the interaction of VHL with its native substrate, HIF-1α.
The user's query specifies the (S,S,R) stereoisomer of Ahpc-C6-NH2. However, the scientific literature overwhelmingly indicates that the (S,R,S) configuration is the active stereoisomer required for potent VHL binding. Conversely, other stereoisomers, such as (S,S,S)-AHPC, have been synthesized and utilized as negative controls due to their inability to bind effectively to VHL.[3] This strongly suggests that the (S,S,R) isomer is also inactive or possesses significantly diminished binding affinity, which explains the absence of this particular stereoisomer in VHL-related drug discovery literature.
Quantitative Binding Data
The binding affinity of various ligands to the VHL protein is a critical parameter in the development of effective PROTACs. Below is a summary of available binding data for relevant VHL ligands. Notably, there is no published binding data for the this compound isomer, reinforcing its likely inactivity.
| Compound/Ligand | Stereochemistry | Binding Affinity (Kd or IC50) to VHL | Assay Method |
| VH032 | (S,R,S) | Kd = 185 nM | Isothermal Titration Calorimetry (ITC) |
| VH-298 | (S,R,S) derivative | Kd = 80-90 nM | Not Specified |
| VHL-IN-1 | (S,R,S) derivative | Kd = 37 nM | Not Specified |
| (S,S,S)-AHPC | (S,S,S) | Inactive (Used as negative control) | Not Specified |
| This compound | (S,S,R) | No Data Available | N/A |
VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions (normoxia), the HIF-1α protein is hydroxylated on specific proline residues. This modification is recognized by the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In low oxygen conditions (hypoxia), prolyl hydroxylation does not occur, stabilizing HIF-1α, which can then activate the transcription of genes involved in processes like angiogenesis. PROTACs containing a VHL ligand, such as (S,R,S)-AHPC, hijack this machinery to degrade a specific target protein.
Caption: VHL signaling in normoxia vs. hypoxia and the PROTAC mechanism.
Experimental Protocols for VHL Binding Assessment
Determining the binding affinity of a ligand to VHL is a crucial step in PROTAC development. Two common biophysical techniques for this are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. The change in polarization of the emitted light upon displacement is proportional to the binding affinity of the test compound.
References
The Application of (S,R,S)-Ahpc-C6-NH2 in Oncology Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of oncology research, the quest for highly specific and effective therapeutic strategies is paramount. One such innovative approach is the use of Proteolysis Targeting Chimeras (PROTACs), which offer a novel mechanism to eliminate pathogenic proteins. A key building block in the synthesis of many potent PROTACs is (S,R,S)-Ahpc-C6-NH2 , also known as VH032-C6-NH2 . This molecule serves as a crucial E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a 6-carbon alkyl linker with a terminal amine group. This amine functionality provides a versatile handle for conjugation to a ligand targeting a protein of interest, thereby creating a heterobifunctional PROTAC.
It is important to note that while the user query specified the (S,S,R) stereoisomer, the vast majority of scientific literature and commercially available reagents refer to the (S,R,S) configuration as the biologically active component for VHL binding. This guide will therefore focus on the applications of the well-documented (S,R,S)-Ahpc-C6-NH2 in oncology research.
The primary application of (S,R,S)-Ahpc-C6-NH2 in oncology is as a synthetic intermediate for PROTACs designed to degrade key cancer-driving proteins. One of the most significant targets for PROTACs utilizing this linker is the serine/threonine kinase AKT , a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers.[1][2]
Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs synthesized using (S,R,S)-Ahpc-C6-NH2 operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, simultaneously binding to the target protein (e.g., AKT) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to its clearance from the cell.
Caption: Mechanism of action for a PROTAC synthesized using (S,R,S)-Ahpc-C6-NH2.
Applications in Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3][4] PROTACs that induce the degradation of AKT offer a promising strategy to shut down this pro-survival pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the intervention point for AKT PROTACs.
Quantitative Data on AKT PROTACs
While specific data for PROTACs using the exact (S,R,S)-Ahpc-C6-NH2 linker from patent literature is not always publicly detailed, extensive research on closely related AKT PROTACs provides valuable insights into their potency. For instance, the well-characterized AKT degrader MS15, which utilizes a similar VHL ligand and linker, demonstrates potent and selective degradation of AKT.
| Compound/PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS15 (compound 62) | Total AKT | SW620 (colorectal cancer) | 23 | >90% | |
| MS98 | Total AKT | PC3 (prostate cancer) | 78 | Not Reported | |
| MS170 | Total AKT | PC3 (prostate cancer) | 32 | Not Reported |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of an AKT PROTAC using (S,R,S)-Ahpc-C6-NH2
The synthesis of an AKT PROTAC involves the coupling of an AKT inhibitor (with a suitable attachment point) to (S,R,S)-Ahpc-C6-NH2. This is typically achieved through amide bond formation.
Caption: General workflow for the synthesis of an AKT PROTAC.
Detailed Protocol: Amide Coupling
-
Dissolve the AKT inhibitor (containing a carboxylic acid moiety) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add an amide coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of (S,R,S)-Ahpc-C6-NH2 in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final AKT PROTAC.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the degradation of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW620) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the AKT PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Tandem Mass Tag (TMT) Quantitative Proteomics for Selectivity Profiling
TMT-based quantitative proteomics is a powerful method to assess the selectivity of a PROTAC by measuring changes in the abundance of thousands of proteins across the entire proteome.
Protocol Overview:
-
Sample Preparation: Culture and treat cells with the PROTAC, a negative control (an inactive epimer of the PROTAC), and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with a different isobaric TMT reagent.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined from the reporter ion intensities in the MS/MS spectra. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are identified as potential off-targets.
Conclusion
(S,R,S)-Ahpc-C6-NH2 is a valuable and versatile chemical tool in the field of oncology research, enabling the synthesis of potent PROTACs for the targeted degradation of key oncoproteins. Its application in the development of AKT degraders highlights its potential in dismantling critical cancer cell survival pathways. The methodologies and data presented in this guide provide a framework for researchers and drug developers to design, synthesize, and evaluate novel PROTACs based on this important VHL ligand-linker conjugate, with the ultimate goal of advancing the next generation of targeted cancer therapies.
References
Methodological & Application
Synthesis of (S,S,R)-Ahpc-C6-NH2 PROTAC: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of (S,S,R)-Ahpc-C6-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,S,R)-Ahpc (also known as VH032), connected to a six-carbon amine linker, rendering it ready for conjugation to a target protein ligand. This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in various diseases. A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound molecule serves as a versatile E3 ligase-recruiting component, specifically engaging the VHL E3 ligase. The terminal primary amine on the C6 linker provides a convenient attachment point for coupling with a ligand for a protein of interest, facilitating the rapid assembly of novel PROTACs.
Synthesis Overview
The synthesis of this compound is a multi-step process that begins with the construction of the core VHL ligand, (S,S,R)-Ahpc (VH032 amine). This is followed by the coupling of a protected six-carbon linker and subsequent deprotection to yield the final product. A convergent synthetic strategy for the VH032 amine core is often employed for efficiency.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of (S,S,R)-Ahpc (VH032 amine)
A feasible, column-free, multi-gram scale synthesis of VH032 amine hydrochloride has been reported, providing a solid foundation for producing the core VHL ligand. The retro-synthetic analysis breaks down the molecule into four key building blocks. A convergent approach is often favored for its efficiency. Due to the complexity and length of a full multi-step synthesis, researchers are advised to consult detailed literature procedures for the preparation of the (S,S,R)-Ahpc (VH032 amine) core.
Part 2: Synthesis of (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride
This procedure is adapted from patent WO2019173516A1, Example 6.
Step 1: Amide Coupling of (S,S,R)-Ahpc with Boc-6-aminohexanoic acid
-
To a solution of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide ((S,S,R)-Ahpc or VH032 amine) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add Boc-6-aminohexanoic acid.
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexyl)carbamate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from the previous step in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as hydrochloric acid (as a solution in dioxane or diethyl ether) or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting residue can be triturated with a non-polar solvent, such as diethyl ether, to precipitate the dihydrochloride salt of the final product.
-
Collect the solid by filtration and dry under vacuum to yield (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride.
| Step | Reactants | Reagents | Solvent | Product | Typical Yield |
| 1 | (S,S,R)-Ahpc, Boc-6-aminohexanoic acid | HATU, DIPEA | DMF or DCM | Boc-protected this compound | Not specified |
| 2 | Boc-protected this compound | HCl or TFA | DCM or 1,4-Dioxane | This compound dihydrochloride | Not specified |
Signaling Pathway and Mechanism of Action
The synthesized this compound, when incorporated into a PROTAC, facilitates the degradation of a target protein by hijacking the VHL E3 ubiquitin ligase. The PROTAC acts as a bridge, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Diagram of the PROTAC-mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-induced protein degradation via the VHL pathway.
Conclusion
This application note provides a detailed synthetic protocol for this compound, a key building block for the construction of VHL-based PROTACs. By following these procedures, researchers can efficiently synthesize this versatile molecule to advance their research in targeted protein degradation and the development of novel therapeutics.
Disclaimer: This protocol is intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemical reagents. The yields and reaction conditions may require optimization depending on the specific laboratory setup and reagent quality.
Application Notes and Protocols for Conjugating a Target Ligand to (S,S,R)-Ahpc-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,S,R)-Ahpc-C6-NH2 in Targeted Protein Degradation
This compound is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system to selectively eliminate disease-causing proteins.[1] This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a 6-carbon (C6) linker with a terminal primary amine (-NH2) group. This terminal amine serves as a versatile chemical handle for covalently attaching a ligand that targets a specific protein of interest (POI).
The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation (TPD), a revolutionary strategy in drug discovery. TPD offers the potential to target proteins that have been traditionally considered "undruggable" by conventional small-molecule inhibitors.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, synthesized using this compound, simultaneously binds to the VHL E3 ligase (via the Ahpc moiety) and the protein of interest (via the conjugated target ligand). This forms a ternary complex consisting of the E3 ligase, the PROTAC, and the target protein.
-
Ubiquitination of the Target Protein: Once in close proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.
Applications in Drug Discovery and Chemical Biology
The use of this compound to generate PROTACs has significant implications for drug discovery and chemical biology research:
-
Targeting Undruggable Proteins: PROTACs can target proteins lacking active sites suitable for traditional inhibitors, such as scaffolding proteins and transcription factors.
-
Overcoming Drug Resistance: By inducing protein degradation rather than just inhibition, PROTACs can be effective against target proteins that have developed resistance to conventional inhibitors.
-
Enhanced Selectivity: The requirement for the formation of a stable ternary complex can lead to improved selectivity for the target protein over other proteins.
-
Chemical Biology Tool: PROTACs serve as powerful tools for studying protein function by enabling the rapid and reversible knockdown of specific proteins in cellular and in vivo models.
Experimental Protocols
Protocol 1: General Amide Bond Coupling for PROTAC Synthesis
This protocol describes the conjugation of a target ligand containing a carboxylic acid to the terminal amine of this compound via amide bond formation using HATU as a coupling agent.
Materials:
-
This compound
-
Target ligand with a carboxylic acid functional group
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation:
-
Dissolve the target ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF in a reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, prepare a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of the target ligand, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the target ligand/DIPEA mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of the PROTAC Conjugate
The crude PROTAC is typically purified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude PROTAC product
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Trifluoroacetic acid (TFA) or formic acid (as a modifier)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMF or DMSO, and filter through a 0.22 µm syringe filter.
-
HPLC Purification:
-
Equilibrate the preparative HPLC column with a mixture of mobile phases (e.g., 95% water with 0.1% TFA and 5% acetonitrile with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the product using a gradient of increasing organic solvent (e.g., acetonitrile). The specific gradient will depend on the properties of the PROTAC.
-
Collect fractions corresponding to the desired product peak, as determined by UV detection.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
-
Protocol 3: Characterization of the Final PROTAC Molecule
The identity and purity of the final PROTAC conjugate should be confirmed using analytical techniques.
Methods:
-
Mass Spectrometry (MS):
-
Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight of the synthesized PROTAC. This provides evidence for the successful conjugation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC. The spectra should be consistent with the expected structure, showing signals from both the this compound moiety and the conjugated target ligand.
-
-
Analytical HPLC:
-
Assess the purity of the final product by analytical HPLC. A pure compound should show a single major peak.
-
Quantitative Data
The following tables provide representative quantitative data for a typical PROTAC synthesis involving an amine-terminated VHL ligand and a carboxylic acid-functionalized target ligand.
Table 1: Reagents and Stoichiometry for a Representative PROTAC Synthesis
| Reagent | Molar Equivalents |
| Target Ligand (with -COOH) | 1.0 |
| This compound | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours |
| Typical Yield (after purification) | 30 - 70% |
| Purity (by analytical HPLC) | >95% |
Table 3: Analytical Characterization Data for a Representative PROTAC
| Analysis | Expected Result |
| HRMS | Calculated [M+H]⁺ matches the observed value within ± 5 ppm. |
| ¹H NMR | Resonances corresponding to protons on both the VHL ligand-linker and the target ligand are present and have the correct integration and multiplicity. |
| ¹³C NMR | The number of signals corresponds to the number of unique carbon atoms in the PROTAC structure. |
Visualizations
References
Application Notes and Protocols for Amide Bond Formation with (S,S,R)-Ahpc-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S,R)-Ahpc-C6-NH2, also known as VH032-C6-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 amino linker. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
The primary application of this compound is its conjugation to a ligand of a target protein of interest (POI) via the formation of a stable amide bond. This is achieved by coupling the terminal primary amine of the C6 linker with a carboxylic acid moiety on the POI ligand. This document provides detailed application notes and a general protocol for this critical amide bond formation step.
Chemical Information
| Property | Value |
| Synonyms | VH032-C6-NH2 |
| Molecular Formula | C₂₉H₄₃N₅O₄S |
| Molecular Weight | 557.75 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO |
General Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Additives such as 1-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce the risk of racemization, particularly when dealing with chiral centers.
Experimental Protocols
The following is a general protocol for the amide coupling of this compound with a generic carboxylic acid-containing molecule (POI-COOH). This protocol should be considered a starting point and may require optimization depending on the specific properties of the POI ligand.
Materials
-
This compound
-
Carboxylic acid-functionalized POI ligand (POI-COOH)
-
Coupling reagent (e.g., HATU, EDC)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF, dichloromethane - DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Protocol: Amide Coupling using HATU
This protocol utilizes HATU, a highly efficient coupling reagent known for its rapid reaction times and high yields.
-
Preparation:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.0-1.2 eq) in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the POI ligand, add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data Presentation: Representative Reaction Components
Since specific quantitative data for the amide bond formation with this compound can vary significantly based on the substrate, the following table provides a general guide for setting up the reaction.
| Component | Molar Equivalents | Role in Reaction |
| POI-COOH | 1.0 | Substrate (Carboxylic Acid) |
| This compound | 1.0 - 1.2 | Substrate (Amine) |
| HATU | 1.1 - 1.5 | Coupling Reagent (Carboxylic Acid Activator) |
| DIPEA | 2.0 - 3.0 | Base (Neutralizes acidic byproducts) |
| Anhydrous DMF | - | Solvent |
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using this compound.
Caption: General workflow for PROTAC synthesis.
Mechanism of Amide Bond Formation with a Coupling Reagent
The diagram below outlines the logical steps involved in the activation of a carboxylic acid and subsequent amide bond formation.
Caption: Mechanism of amide bond formation.
Application Notes and Protocols for the Purification of (S,S,R)-Ahpc-C6-NH2 Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. PROTACs derived from the (S,S,R)-Ahpc-C6-NH2 E3 ligase ligand-linker conjugate, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, have shown significant promise in targeted protein degradation. The complex, bifunctional nature of these molecules necessitates robust and efficient purification strategies to ensure high purity and activity for downstream applications in research and drug development.
This document provides detailed application notes and protocols for the purification of this compound derived PROTACs, with a primary focus on preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described are based on established protocols for VHL-recruiting PROTACs and are intended to serve as a comprehensive guide for researchers in this field.
Purification Strategy Overview
The general workflow for the purification of a newly synthesized this compound derived PROTAC involves several key stages, from the initial work-up of the reaction mixture to the final isolation of the highly pure compound.
Application Note: Design and Evaluation of a PROTAC with a C6 Alkyl Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing a six-carbon (C6) alkyl linker. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2][3] The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex.[2][4] This note details the role of alkyl linkers, provides a strategic workflow for PROTAC development, and offers comprehensive protocols for essential biophysical and cellular assays.
Principle of PROTAC Technology
PROTACs operate by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting them. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the POI into close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of Action for a PROTAC. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
The Role of the Linker: Focus on C6 Alkyl Chains
The linker is not merely a spacer but a critical component that dictates the physicochemical properties and biological activity of the PROTAC. Its length, composition, and attachment points influence solubility, cell permeability, and the geometry of the ternary complex.
Alkyl chains are a common and effective choice for initial PROTAC design for several reasons:
-
Synthetic Accessibility: Simple alkyl chains are synthetically straightforward to incorporate, allowing for rapid generation of a PROTAC library with varying lengths.
-
Conformational Flexibility: Flexible linkers like alkyl chains can allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.
-
Modulation of Physicochemical Properties: While highly flexible, alkyl chains are lipophilic. A C6 linker provides a balance, often improving membrane permeability without rendering the molecule overly insoluble. In some cases, hydrophobic alkyl linkers have been shown to outperform more polar linkers like polyethylene glycol (PEG), particularly when trying to avoid recognition by cellular efflux transporters.
A systematic variation of linker length is crucial, as both excessively short and long linkers can be detrimental. A linker that is too short may cause steric hindrance, preventing simultaneous binding of the POI and E3 ligase. Conversely, a linker that is too long may have a high entropic penalty upon binding, potentially destabilizing the ternary complex. A C6 alkyl linker often represents a suitable starting point for optimization.
Experimental Design and Workflow
A typical workflow for the development and evaluation of a C6 alkyl-linked PROTAC involves synthesis followed by a series of in vitro and in-cell assays to characterize its binding, ternary complex formation, and degradation efficacy.
Figure 2: A strategic workflow for the development and evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the real-time binding kinetics of binary and ternary complexes. It can determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD), as well as provide insight into ternary complex cooperativity.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified, biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC)
-
Purified POI
-
Synthesized C6 alkyl-linked PROTAC
-
SPR running buffer (e.g., HBS-EP+) with 2% DMSO
-
Streptavidin for immobilization
Methodology:
-
Immobilization:
-
Activate a streptavidin-coated sensor chip according to the manufacturer's protocol.
-
Immobilize the biotinylated E3 ligase onto the sensor surface to a target level of approximately 100-200 response units (RUs).
-
Use a reference flow cell that is activated and blocked but contains no immobilized ligase to subtract non-specific binding.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Inject the PROTAC solutions over the E3 ligase and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine ka, kd, and KD.
-
-
Ternary Complex Binding Analysis:
-
Prepare a new serial dilution of the PROTAC in running buffer.
-
To each PROTAC dilution, add a constant, near-saturating concentration of the POI (typically 20-50 times the KD of the POI-PROTAC binary interaction).
-
Inject these PROTAC-POI mixtures over the E3 ligase and reference surfaces using the same parameters as the binary experiment.
-
Fit the data to a 1:1 binding model to obtain the kinetic parameters for ternary complex formation.
-
-
Data Analysis and Cooperativity (α):
-
Calculate the cooperativity factor (α) using the formula: α = KD (Binary: PROTAC-E3) / KD (Ternary: POI-PROTAC-E3)
-
An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for the E3 ligase. An α < 1 indicates negative cooperativity.
-
Protocol 2: In-Cell Target Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Materials:
-
Adherent cell line expressing the POI (e.g., HEK293T)
-
Cell culture medium and reagents
-
6-well plates
-
C6 alkyl-linked PROTAC stock solution in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment, gels, and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in culture medium from the DMSO stock. Final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle-only (DMSO) control.
-
Treat the cells with the different PROTAC concentrations for a specified time (e.g., 16-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Apply the ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Data Presentation
Quantitative data from the biophysical and cellular assays should be summarized for clear comparison. The following tables provide an illustrative example of how to present such data for a hypothetical PROTAC with a C6 alkyl linker (PROTAC-C6).
Table 1: Biophysical Characterization of PROTAC-C6
| Assay Component | KD (nM) | Cooperativity (α) |
|---|---|---|
| Binary: PROTAC-C6 + E3 Ligase | 150 | - |
| Binary: PROTAC-C6 + POI | 85 | - |
| Ternary: POI-PROTAC-C6-E3 Ligase | 30 | 5.0 |
Note: Cooperativity (α) is calculated as Binary KD (PROTAC-E3) / Ternary KD.
Table 2: In-Cell Degradation Efficacy of PROTAC-C6 (24h Treatment)
| PROTAC | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| PROTAC-C6 | ExampleKinase1 | HEK293T | 12 | >95% |
| PROTAC-C4 | ExampleKinase1 | HEK293T | 45 | 80% |
| PROTAC-C8 | ExampleKinase1 | HEK293T | 25 | >90% |
Note: Data is for illustrative purposes. DC₅₀ and Dₘₐₓ values are highly dependent on the specific POI, E3 ligase, and cell context. PROTACs with linkers of less than 12 atoms have sometimes shown no degradation, while those with 12-29 atoms can exhibit potent, submicromolar degradation.
Conclusion
The design of a successful PROTAC requires careful optimization of its three components, with the linker playing a pivotal role. A C6 alkyl linker serves as an excellent starting point for discovery efforts due to its synthetic tractability and favorable physicochemical properties. The systematic application of biophysical assays like SPR and cellular degradation assays like Western blotting provides the critical data needed to establish structure-activity relationships and guide the rational design of potent and effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of (S,S,R)-Ahpc-C6-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The (S,S,R)-Ahpc-C6-NH2 moiety, also known as VH032-C6-NH2, is a key building block for constructing PROTACs, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3][4]
A critical determinant of a PROTAC's efficacy is its ability to cross the cell membrane and accumulate intracellularly to a concentration sufficient for inducing the formation of a stable ternary complex (POI-PROTAC-E3 ligase). However, the inherent structural characteristics of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their cellular permeability. Therefore, the accurate and robust assessment of cellular uptake is a pivotal step in the development and optimization of effective PROTAC degraders.
These application notes provide a comprehensive overview and detailed protocols for various assays designed to evaluate the cellular uptake of PROTACs, with a focus on those incorporating the this compound VHL ligand.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.
Key Cellular Uptake and Permeability Assays
The assessment of PROTAC cellular permeability can be approached using a combination of cell-free and cell-based assays. Each method offers unique insights into the molecule's ability to traverse the cell membrane.
-
Cell-Free Assays: These assays, like the Parallel Artificial Membrane Permeability Assay (PAMPA), are high-throughput methods that measure a compound's passive diffusion across a synthetic membrane. They are useful for early-stage screening but do not account for active transport or efflux mechanisms.
-
Cell-Based Assays: These methods provide a more physiologically relevant assessment of permeability by incorporating cellular processes.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium, providing data on passive diffusion, active transport, and efflux.
-
LC-MS/MS-Based Quantification: This is the gold standard for directly measuring the intracellular concentration of a PROTAC. It offers high sensitivity and specificity, allowing for precise quantification.
-
Fluorescence Microscopy: This technique allows for the direct visualization of a fluorescently labeled PROTAC's localization within the cell, providing qualitative and semi-quantitative information on uptake.
-
Flow Cytometry: This method provides a high-throughput quantitative analysis of cellular uptake by measuring the fluorescence intensity of cells treated with a labeled PROTAC.
-
Data Presentation
Quantitative data from cellular uptake and permeability assays should be summarized for clear comparison. The following tables provide an illustrative template for presenting such data.
Note: The data presented below are for illustrative purposes only and do not represent actual experimental values for a specific this compound PROTAC.
Table 1: Permeability Data from Cell-Free and Cell-Based Assays
| PROTAC ID | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-A | PAMPA | 0.5 | N/A |
| PROTAC-A | Caco-2 | 0.2 | 8.4 |
| PROTAC-B | PAMPA | 1.2 | N/A |
| PROTAC-B | Caco-2 | 1.0 | 1.5 |
Table 2: Intracellular Concentration Data from LC-MS/MS
| PROTAC ID | Cell Line | Treatment Conc. (µM) | Incubation Time (h) | Intracellular Conc. (nM) |
| PROTAC-A | MCF-7 | 1 | 4 | 50 |
| PROTAC-B | MCF-7 | 1 | 4 | 250 |
| PROTAC-A | VCaP | 1 | 4 | 35 |
| PROTAC-B | VCaP | 1 | 4 | 180 |
Table 3: Cellular Uptake Data from Flow Cytometry
| PROTAC ID (Fluorescently Labeled) | Cell Line | Treatment Conc. (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) |
| PROTAC-A-Fluor | MCF-7 | 1 | 2 | 15,000 |
| PROTAC-B-Fluor | MCF-7 | 1 | 2 | 75,000 |
| Vehicle Control | MCF-7 | N/A | 2 | 500 |
Experimental Protocols
LC-MS/MS-Based Quantification of Intracellular PROTAC Concentration
This protocol describes the quantitative analysis of a PROTAC's concentration in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound based PROTAC
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
PROTAC Treatment: Treat cells with the desired concentrations of the PROTAC. Include a vehicle-only control. Incubate for the desired time period (e.g., 4 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells directly in the well with a known volume of lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Determine the protein concentration of a small aliquot of the lysate (e.g., using a BCA assay).
-
To the remaining lysate, add 3 volumes of cold ACN containing a suitable internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the specific PROTAC.
-
Prepare a standard curve of the PROTAC in the same matrix (lysis buffer + ACN) to enable accurate quantification.
-
Analyze the samples.
-
-
Data Analysis:
-
Calculate the concentration of the PROTAC in the supernatant using the standard curve.
-
Normalize the concentration to the amount of protein in the lysate to determine the intracellular concentration (e.g., in pmol/mg of protein).
-
Fluorescence Microscopy for Visualizing Cellular Uptake
This protocol outlines the visualization of cellular uptake using a fluorescently labeled version of the PROTAC.
Materials:
-
Fluorescently labeled this compound based PROTAC
-
Cells seeded on glass coverslips or imaging-grade dishes
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Preparation: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
PROTAC Incubation: Treat the cells with the fluorescently labeled PROTAC at the desired concentration and for the desired time.
-
Washing: Aspirate the medium and wash the cells twice with PBS to remove non-internalized PROTAC.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining:
-
Wash the cells twice with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice more with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a confocal microscope, ensuring to use the correct laser lines and emission filters for the PROTAC's fluorophore and DAPI.
-
Image Analysis: Analyze the images to determine the subcellular localization of the PROTAC.
Flow Cytometry for Quantitative Uptake Analysis
This protocol provides a method for quantifying the uptake of a fluorescently labeled PROTAC on a per-cell basis.
Materials:
-
Fluorescently labeled this compound based PROTAC
-
Single-cell suspension of the cell line of interest
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension. For adherent cells, this involves trypsinization followed by neutralization.
-
PROTAC Incubation: Incubate the cells in suspension with the fluorescent PROTAC at various concentrations and for different time points. Include an untreated control.
-
Washing: Pellet the cells by centrifugation and wash them twice with ice-cold FACS buffer to remove extracellular PROTAC.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, using the appropriate laser and filter set for the fluorophore. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live, single-cell population. Determine the Mean Fluorescence Intensity (MFI) for each sample. The MFI is directly proportional to the amount of internalized PROTAC.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput, cell-free method to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate system (e.g., 96-well format with a filter plate (donor) and an acceptor plate)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
This compound based PROTAC
-
Plate reader or LC-MS/MS for quantification
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of aqueous buffer to each well of the acceptor plate.
-
Prepare Donor Plate:
-
Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.
-
Prepare the PROTAC solution in the aqueous buffer (e.g., at 10 µM). Add 150-200 µL of this solution to each well of the lipid-coated donor plate.
-
-
Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for unlabeled compounds).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that takes into account the concentrations, volumes, incubation time, and surface area of the membrane.
Caco-2 Cell Permeability Assay
This protocol details a cell-based assay to evaluate both passive and active transport of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell plate system (e.g., 24-well)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound based PROTAC
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Protocol:
-
Cell Culture: Seed Caco-2 cells onto the filter inserts of the Transwell plate. Culture for ~21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values indicating a confluent and tight monolayer.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Note: Due to the low solubility and potential non-specific binding of PROTACs, it may be necessary to add a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to the transport buffer to improve recovery.
-
-
Incubation and Sampling: Incubate the plate at 37°C on an orbital shaker. Take samples from the receiver compartment at specified time points (e.g., 120 minutes).
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.
-
Conclusion
The successful development of PROTAC therapeutics, including those derived from the this compound linker, is critically dependent on a thorough understanding of their cellular uptake and permeability. No single assay can provide a complete picture. A tiered approach, starting with high-throughput cell-free assays like PAMPA for initial ranking, followed by more complex, physiologically relevant cell-based assays such as Caco-2 and direct intracellular quantification by LC-MS/MS, is recommended. Qualitative and quantitative fluorescence-based methods further complement this analysis by providing spatial context and single-cell resolution. By employing the detailed protocols outlined in these notes, researchers can generate the robust data needed to guide the rational design and optimization of next-generation protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PAMPA | Evotec [evotec.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Degradation Assays of (S,S,R)-Ahpc-C6-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for conducting in vitro degradation assays using PROTACs synthesized with the (S,S,R)-Ahpc-C6-NH2 linker, a commonly used building block that recruits the von Hippel-Lindau (VHL) E3 ligase.
The this compound linker serves as a crucial component in the rational design of potent and selective degraders. PROTACs incorporating this linker have been successfully developed to target key proteins implicated in disease, such as the serine/threonine kinase AKT and the F-box protein FBXO22. These examples will be used throughout this document to illustrate the application of the described assays.
PROTAC-Mediated Protein Degradation Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the in vitro degradation data for representative PROTACs utilizing the this compound linker or its derivatives.
| PROTAC Name/Identifier | Target Protein | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| AHPC(Me)-C6-NH2 | FBXO22 | VHL | Jurkat | Western Blot | 77 | 99 | [2] |
| Compound 62 (MS15) | AKT | VHL | SW620 | Western Blot | 23 ± 16 | ~100 |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of PROTACs constructed with the this compound linker.
Western Blot for Quantifying Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-AKT or anti-FBXO22)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[3]
-
Lyse cells by adding RIPA buffer to each well and incubating on ice for 20-30 minutes.
-
Scrape the cells and collect the lysate into microcentrifuge tubes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imager.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
References
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with (S,S,R)-Ahpc-C6-NH2
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the (S,S,R)-Ahpc-C6-NH2 linker in Proteolysis-Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a chemical linker used in the construction of PROTACs. Its primary role is to covalently connect two key components: a ligand that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase. The "NH2" group indicates a terminal primary amine, which serves as a reactive handle for conjugation, typically through amide bond formation. The "C6" refers to a six-carbon alkyl chain, which provides spacing and flexibility to the PROTAC molecule. "Ahpc" stands for (S,S,R)-2-amino-7-hydroxy-1,2,3,4,5,6,7,8-octahydro-phenanthrene-2-carboxylic acid, a complex scaffold that can influence the physicochemical properties and ternary complex formation of the final PROTAC.
Q2: What are the most common reaction types for conjugating the this compound linker?
The terminal amine group of this compound is most commonly used for amide bond formation. This involves reacting the linker with a carboxylic acid on either the target protein binder or the E3 ligase ligand in the presence of a suitable coupling agent. Other potential reactions, though less common for this specific functional group, could include reductive amination with an aldehyde or ketone.
Q3: How should I store and handle this compound?
Amine-containing compounds like this compound should be stored in a cool, dry place, away from light and moisture to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive to oxidation or reaction with atmospheric carbon dioxide. Always consult the manufacturer's safety data sheet (SDS) for specific storage and handling instructions.
Troubleshooting Guide: PROTAC Synthesis
This guide addresses common issues encountered during the synthesis of PROTACs using the this compound linker.
Issue 1: Low or No Yield of the Final PROTAC
If you are experiencing low or no yield of your desired PROTAC, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inefficient Amide Coupling | Optimize the coupling reaction conditions. Screen different coupling agents (e.g., HATU, HBTU, EDC/HOBt), bases (e.g., DIPEA, triethylamine), and solvents (e.g., DMF, DCM, DMSO). Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate. |
| Degradation of Starting Materials | Verify the purity and integrity of your this compound linker, target protein binder, and E3 ligase ligand using techniques like NMR or LC-MS before starting the reaction. |
| Steric Hindrance | The bulky nature of the "Ahpc" scaffold or the binding ligands may sterically hinder the coupling reaction. Try increasing the reaction temperature or using a more powerful coupling agent. A longer linker might also be considered if steric clash is a significant issue. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of one of the coupling partners or the coupling agent may be necessary to drive the reaction to completion. |
| Side Reactions | The amine group of the linker can participate in side reactions. Protect other reactive functional groups on your binding ligands if necessary. Monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts. |
Experimental Protocol: Optimizing Amide Coupling
-
Setup: In separate, dry reaction vials, dissolve the carboxylic acid-containing binding ligand (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Activation: Add a base (e.g., DIPEA, 2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0-1.2 eq) in anhydrous DMF to the activated ester mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product using flash chromatography or preparative HPLC.
Issue 2: Difficulty in Product Purification
Challenges in purifying the final PROTAC can arise from several factors.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Similar Polarity of Product and Starting Materials | If the product and unreacted starting materials have similar polarities, they will be difficult to separate by chromatography. Try using a different solvent system or a different stationary phase for your column chromatography. Preparative HPLC with a shallow gradient can also improve separation. |
| Formation of Complex Byproducts | The presence of multiple byproducts can complicate the purification process. Re-evaluate your reaction conditions to minimize side reactions. A change in coupling agent or base might lead to a cleaner reaction profile. |
| Product Insolubility | PROTACs can sometimes have poor solubility in common chromatography solvents. Screen for a suitable solvent system in which your product is soluble. It might be necessary to use a solvent mixture or add a small amount of a solubilizing agent like DMSO. |
Issue 3: Inconsistent or Unclear Characterization Results
Ambiguous results from analytical techniques like NMR or Mass Spectrometry can make it difficult to confirm the identity and purity of your PROTAC.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Complex NMR Spectra | PROTACs are often large molecules with multiple chiral centers, which can lead to complex and overlapping signals in the NMR spectrum. Consider running 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation. |
| Poor Ionization in Mass Spectrometry | The physicochemical properties of your PROTAC might make it difficult to ionize efficiently. Try different ionization sources (e.g., ESI, APCI) and solvent systems for your LC-MS analysis. The addition of additives like formic acid or ammonium acetate can sometimes improve ionization. |
| Presence of Impurities | Even small amounts of impurities can interfere with characterization. Ensure your product is sufficiently pure before detailed analytical characterization. Re-purification may be necessary. |
Visualized Workflows
The following diagrams illustrate key workflows in PROTAC synthesis and troubleshooting.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: A decision tree for troubleshooting PROTAC synthesis.
Technical Support Center: Troubleshooting Poor Solubility of (S,S,R)-Ahpc-C6-NH2 Derived PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor solubility with PROTACs synthesized using the (S,S,R)-Ahpc-C6-NH2 E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesized with this compound has poor aqueous solubility. Is this expected?
A1: Yes, it is not uncommon for PROTACs, particularly those derived from VHL ligands like Ahpc, to exhibit poor aqueous solubility. PROTACs are often large molecules with high molecular weights and lipophilicity, placing them "beyond the Rule of Five" (bRo5) chemical space, which can lead to limited solubility.[1][] The linker composition also plays a crucial role in the physicochemical properties of the final PROTAC molecule.[3]
Q2: What are the common causes of poor solubility in my this compound derived PROTAC?
A2: Several factors can contribute to the low solubility of your PROTAC:
-
High Molecular Weight and Lipophilicity: The combined structure of the warhead, linker, and the this compound moiety often results in a large, hydrophobic molecule.[4]
-
Crystallinity: The solid-state properties of the PROTAC can significantly impact its dissolution rate. A highly crystalline and stable form will generally have lower solubility.
-
Intramolecular Hydrogen Bonding: PROTACs can form internal hydrogen bonds, which reduce the molecule's interaction with water, thus lowering its solubility.
-
Linker Composition: While the C6 alkyl chain in your linker provides spacing, it is hydrophobic and contributes to the overall lipophilicity of the PROTAC.[5]
Q3: How can I experimentally assess the solubility of my PROTAC?
A3: You can perform kinetic and thermodynamic solubility assays to quantify the solubility of your PROTAC.
-
Kinetic Solubility: This is often measured in early discovery and involves adding a DMSO stock solution to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation.
-
Thermodynamic Solubility: This measurement reflects the true equilibrium solubility and is determined by equilibrating the solid compound in an aqueous buffer over a longer period (e.g., 24 hours).
Q4: What initial steps can I take to improve the solubility of my PROTAC for in vitro assays?
A4: For initial in vitro experiments, you can try the following:
-
Use of Co-solvents: Prepare your stock solutions in a water-miscible organic solvent like DMSO. For working solutions, you can explore the use of co-solvents such as PEG300, or surfactants like Tween-80.
-
pH Modification: If your PROTAC contains ionizable groups, adjusting the pH of your buffer can significantly improve solubility.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and enhance the dissolution of your compound.
Q5: What longer-term strategies can I employ to improve the solubility of my this compound derived PROTACs?
A5: For further development and in vivo studies, consider these strategies:
-
Linker Modification: Replacing the alkyl C6 linker with more hydrophilic linkers, such as those containing polyethylene glycol (PEG) units or ionizable groups like piperazines, can improve solubility.
-
Formulation Development:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain the molecule in a higher energy, more soluble amorphous state.
-
Co-amorphous Formulations: Pairing the PROTAC with a low-molecular-weight excipient can also enhance solubility.
-
Lipid-based Formulations: Nano-delivery systems, such as lipid nanodisks, can be developed to improve the physicochemical properties of PROTACs.
-
-
Structural Modification of the VHL Ligand: Introducing solubilizing groups to the VHL ligand portion of the molecule has been shown to increase the aqueous solubility of VHL-based PROTACs.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer for in vitro assays. | The aqueous solubility limit of the PROTAC has been exceeded. | - Decrease the final concentration of the PROTAC in the assay. - Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). - Use a formulation with solubilizing excipients like PEG300 or Tween-80. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable compound concentration. | - Visually inspect assay plates for precipitation. - Perform a solubility test in the specific cell culture medium being used. - Consider preparing a fresh stock solution and filtering it before use. |
| Low oral bioavailability in animal studies. | Poor aqueous solubility limiting dissolution and absorption in the gastrointestinal tract. | - Explore formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations. - Consider re-designing the PROTAC with a more hydrophilic linker or by modifying the VHL ligand. |
| Difficulty in preparing a stable, clear solution for injection in in vivo studies. | The PROTAC has low solubility in the desired vehicle. | - Test a panel of pharmaceutically acceptable solvents and co-solvents. A suggested starting point for a similar compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. - Use of cyclodextrins, such as SBE-β-CD, can also be explored. |
Quantitative Data Summary
Table 1: Solubility of (S,R,S)-AHPC-C6-NH2
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (179.29 mM) | Ultrasonic assistance may be needed. |
Table 2: Example Formulations for a Similar VHL Ligand-Linker Conjugate
| Formulation Composition | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution (requires sonication) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution |
Data is for (S,R,S)-AHPC-C6-NH2 and should be considered as a starting point for formulation development of this compound derived PROTACs.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM PROTAC stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved PROTAC in the supernatant using a UV-Vis plate reader or by LC-MS analysis against a standard curve.
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a PROTAC.
Materials:
-
Solid PROTAC powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Add an excess amount of solid PROTAC powder to a glass vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24 hours to reach equilibrium.
-
After 24 hours, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved PROTAC in the filtrate using a validated HPLC-UV method against a standard curve.
Visualizations
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Caption: Generalized PROTAC Signaling Pathway.
References
- 1. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
Technical Support Center: Optimizing Linker Length for VHL-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of VHL-based PROTAC linker length.
| Problem | Possible Causes | Recommended Solutions |
| 1. Low or no target protein degradation despite good binary binding to the target protein and VHL. | a. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to inefficient ternary complex formation. b. Incorrect Linker Composition: The linker's flexibility or rigidity may not be optimal for the specific target-VHL pair. c. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target.[1][2] d. Formation of Non-productive Ternary Complex: The geometry of the formed ternary complex may not be conducive to ubiquitination. | a. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG linkers with different numbers of ethylene glycol units or alkyl chains of different lengths).[3] b. Experiment with linkers of different compositions, incorporating both flexible (e.g., PEG) and rigid (e.g., piperazine, piperidine) moieties.[4] c. Perform cell permeability assays (e.g., PAMPA) to assess the PROTAC's ability to cross the cell membrane.[1] Modify the linker to improve physicochemical properties, such as by incorporating more hydrophilic or lipophilic elements. d. Evaluate ternary complex formation directly using biophysical assays like SPR or ITC to assess its stability and cooperativity. |
| 2. High DC50 value (low potency). | a. Inefficient Ternary Complex Formation: The linker may not be optimal for stabilizing the ternary complex. b. Weak Cooperativity: Lack of positive cooperativity between the target and VHL binding can lead to a less stable ternary complex. c. Suboptimal Linker Attachment Point: The point of attachment of the linker to the target ligand or VHL ligand can significantly impact the geometry of the ternary complex. | a. Systematically vary the linker length and composition to identify a structure that promotes more stable ternary complex formation. b. Use biophysical assays (e.g., ITC, SPR) to measure the cooperativity of ternary complex formation. Aim for linkers that result in positive cooperativity. c. Synthesize PROTACs with the linker attached at different positions on the ligands to explore alternative orientations for ternary complex formation. |
| 3. Low Dmax value (incomplete degradation). | a. Equilibrium between Synthesis and Degradation: The rate of protein degradation may be balanced by the rate of new protein synthesis. b. "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:Target or PROTAC:VHL) which are non-productive and inhibit the formation of the ternary complex. | a. Perform time-course experiments to ensure that the degradation is measured at an optimal time point. b. Titrate the PROTAC over a wide range of concentrations to identify the optimal concentration for maximal degradation and to observe if a hook effect is present. If a hook effect is observed, use concentrations at or below the optimal level for experiments. |
| 4. Inconsistent results between experiments. | a. Experimental Variability: Inconsistent cell health, passage number, or reagent quality. b. Compound Stability: The PROTAC may be unstable in the experimental medium. | a. Standardize experimental conditions, including cell density, passage number, and use fresh reagents. b. Assess the chemical stability of the PROTAC under experimental conditions. |
Frequently Asked Questions (FAQs)
???+ question "What is the optimal linker length for a VHL-based PROTAC?" There is no universal optimal linker length. The ideal length is dependent on the specific target protein and the binding modes of the respective ligands. It needs to be empirically determined for each new PROTAC system. Studies have shown that for some targets, a linker of around 16 atoms is optimal, while for others, a longer or shorter linker may be more effective.
???+ question "What are the most common types of linkers used for VHL-based PROTACs?" The most common linkers are polyethylene glycol (PEG) and alkyl chains due to their flexibility and ease of synthesis. However, more rigid linkers incorporating cyclic structures like piperazine or piperidine are also used to improve conformational stability and cell permeability.
???+ question "How does linker composition affect PROTAC performance?" Linker composition influences several key properties:
- Solubility: Hydrophilic linkers like PEG can improve the aqueous solubility of the PROTAC.
- Cell Permeability: The linker's physicochemical properties, such as polarity and the number of rotatable bonds, significantly impact its ability to cross the cell membrane.
- Ternary Complex Stability: The rigidity or flexibility of the linker can affect the stability and conformation of the ternary complex.
???+ question "What is the "hook effect" and how can it be managed?" The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because the excess PROTAC molecules bind to the target protein and the E3 ligase separately, forming binary complexes that cannot lead to degradation and compete with the formation of the productive ternary complex. To manage the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.
???+ question "Which assays are essential for optimizing linker length?" A combination of cellular and biophysical assays is recommended:
- Western Blot: To measure target protein degradation and determine DC50 and Dmax values.
- Ternary Complex Formation Assays (SPR, ITC, FP, FRET, NanoBRET): To measure the binding affinity and kinetics of the ternary complex.
- Ubiquitination Assays: To confirm that the PROTAC is inducing ubiquitination of the target protein.
- Cell Permeability Assays (e.g., PAMPA): To assess the ability of the PROTAC to enter the cell.
Quantitative Data on Linker Optimization
The following tables summarize the impact of linker length and composition on the performance of VHL-based PROTACs.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor (ER)
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | 140 |
| PROTAC 2 | 12 | 55 |
| PROTAC 3 | 16 | 26 |
| PROTAC 4 | 19 | >200 |
| PROTAC 5 | 21 | >200 |
Table 2: Impact of Linker Composition on VHL PROTAC Cell Permeability
| PROTAC | Linker Type | Cell Permeability (in cellulo/in vitro ratio) |
| PROTAC 1 | Flexible Aliphatic | Low |
| PROTAC 2 | Flexible Ethylene Glycol | High |
| PROTAC 3 | Semi-rigid with Amide | Medium-High |
| PROTAC 8 | Flexible with Piperidine | Medium-High |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a VHL-based PROTAC.
Materials:
-
Cells expressing the target protein
-
VHL-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified, biotinylated VHL-ElonginB-ElonginC (VBC) complex
-
Purified target protein
-
PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Immobilize the biotinylated VBC complex onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-VHL): Inject a series of concentrations of the PROTAC over the immobilized VBC to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Binary Interaction (PROTAC-Target): Immobilize the target protein on a separate sensor chip and inject a series of concentrations of the PROTAC to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VBC.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the affinity of the target protein to the VBC-PROTAC complex with its affinity to the PROTAC alone. An α value > 1 indicates positive cooperativity.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, stoichiometry) of ternary complex formation.
Materials:
-
ITC instrument
-
Purified VBC complex
-
Purified target protein
-
PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of all components.
-
-
Binary Titration (PROTAC into VBC):
-
Fill the ITC cell with the VBC solution (e.g., 10-20 µM).
-
Fill the syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections of the PROTAC into the VBC solution and measure the heat changes.
-
-
Ternary Titration (Target Protein into VBC-PROTAC complex):
-
Prepare a solution of the VBC-PROTAC complex by pre-incubating VBC with a saturating concentration of the PROTAC.
-
Fill the ITC cell with this pre-formed complex.
-
Fill the syringe with the target protein solution.
-
Perform a series of injections of the target protein into the VBC-PROTAC complex solution.
-
-
Data Analysis:
-
Integrate the heat peaks from the titration data.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interactions.
-
Compare the binding affinity of the target protein to the VBC-PROTAC complex with its affinity to the PROTAC alone to determine cooperativity.
-
Protocol 4: In-Cell Ubiquitination Assay
Objective: To detect the ubiquitination of the target protein induced by the PROTAC in a cellular context.
Materials:
-
Cells co-transfected with constructs for the target protein (e.g., fused to a tag like HA) and ubiquitin (e.g., fused to a tag like His)
-
VHL-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibodies for immunoprecipitation (e.g., anti-HA)
-
Antibodies for Western blot (e.g., anti-His, anti-target protein)
-
Protein A/G beads
Procedure:
-
Cell Treatment: Treat the transfected cells with the PROTAC at various concentrations and for different time points. Include a vehicle control. Add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the tagged target protein (e.g., anti-HA) to pull down the target protein and any associated proteins.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the proteins from the beads.
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-His) to detect ubiquitinated target protein. A ladder of high molecular weight bands will indicate polyubiquitination.
-
The membrane can also be probed with an antibody against the target protein to confirm successful immunoprecipitation.
-
Visualizations
Caption: VHL-based PROTAC mechanism of action.
References
Technical Support Center: Enhancing Cell Permeability of C6 Linker PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of C6 linker Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Issue 1: Low Intracellular Concentration and Poor Target Degradation of C6 Linker PROTAC
Question: My C6 linker PROTAC is potent in biochemical assays, but shows weak or no target degradation in cellular assays. What are the potential causes and how can I troubleshoot this?
Answer: This discrepancy often points to poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane.[1][2] Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Poor Permeability
-
Recommendation: Directly measure the cell permeability of your PROTAC.
-
Experimental Protocols:
Step 2: Analyze Physicochemical Properties
-
Recommendation: Evaluate the key physicochemical properties of your PROTAC that influence permeability.
-
Key Parameters:
-
Molecular Weight (MW): PROTACs often exceed the typical "rule of five" guidelines.
-
Topological Polar Surface Area (TPSA): High TPSA is a common characteristic of PROTACs that can hinder membrane permeation.
-
Lipophilicity (cLogP): A balance is crucial; very high or very low lipophilicity can be detrimental.
-
Number of Rotatable Bonds: High flexibility can be beneficial for adopting conformations that favor permeability (the "chameleon effect").
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.
-
Step 3: Rational PROTAC Redesign for Improved Permeability
-
Recommendation: Based on the data from the permeability assays and physicochemical analysis, consider the following modifications to your C6 linker PROTAC:
| Modification Strategy | Rationale |
| Introduce PEG Moieties in the Linker | Increases hydrophilicity and can improve solubility. The flexibility of PEG linkers can also allow the PROTAC to adopt a more compact, less polar conformation to cross the cell membrane. |
| Incorporate Alkyl Chains in the Linker | Increases lipophilicity, which can enhance membrane permeability. However, this may decrease solubility. |
| Introduce Rigid Elements (e.g., piperazine, piperidine) | Can reduce the entropic penalty of forming the ternary complex and may improve cell permeability by pre-organizing the molecule. |
| Reduce Hydrogen Bond Donors (HBDs) | N-methylation of amides or replacing them with esters can significantly improve permeability. |
| Induce Intramolecular Hydrogen Bonds | Encouraging the formation of intramolecular hydrogen bonds can shield polar groups and reduce the effective TPSA, leading to a more "ball-like" and membrane-permeable conformation. |
Workflow for Troubleshooting Poor Permeability
Caption: Troubleshooting workflow for low cell permeability of C6 linker PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "chameleon effect" and how does it relate to C6 linker PROTAC permeability?
A1: The "chameleon effect" describes the ability of some flexible molecules, like certain PROTACs, to adopt different conformations depending on their environment. In an aqueous environment (like the cytoplasm), the PROTAC may adopt a more extended, polar conformation to maintain solubility. However, when approaching the non-polar lipid bilayer of the cell membrane, a flexible linker can allow the PROTAC to fold into a more compact, less polar conformation, effectively shielding its polar groups. This folded state is more favorable for passive diffusion across the membrane. C6 alkyl linkers, due to their flexibility, can contribute to this effect.
Q2: How do I choose between a PEG-based and an alkyl-based C6 linker to improve permeability?
A2: The choice depends on the specific physicochemical properties of your parent PROTAC.
-
Use a PEG-based linker if: Your PROTAC has poor solubility. The ethylene glycol units in PEG linkers can improve aqueous solubility. The flexibility of PEG linkers can also facilitate the "chameleon effect".
-
Use an alkyl-based linker if: Your PROTAC is already reasonably soluble but has low lipophilicity. An alkyl chain will increase the lipophilicity, which can improve passive diffusion. However, be mindful that excessive lipophilicity can lead to poor solubility and non-specific binding.
Q3: Can active transport and efflux affect the intracellular concentration of my C6 linker PROTAC?
A3: Yes. While passive permeability is a major factor, active transport mechanisms can significantly impact the net intracellular concentration of a PROTAC. Some PROTACs may be substrates for efflux pumps (like P-glycoprotein), which actively transport them out of the cell, thereby reducing their effective intracellular concentration. The Caco-2 permeability assay can help identify if your PROTAC is a substrate for efflux pumps by comparing the permeability in the apical-to-basolateral (A-B) direction with the basolateral-to-apical (B-A) direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux.
Q4: Are there any computational tools that can predict the permeability of my C6 linker PROTACs before synthesis?
A4: While still an evolving area, several computational approaches can provide valuable insights. Machine learning models are being developed to predict PROTAC cell membrane permeability based on their chemical structures. Molecular dynamics simulations can also be used to study the conformational behavior of PROTACs in different solvent environments, which can help in predicting their ability to adopt membrane-permeable conformations. These tools can aid in the rational design of PROTACs with improved permeability profiles.
Quantitative Data Summary
The following table summarizes key physicochemical properties and permeability data for a hypothetical set of C6 linker PROTACs to illustrate the impact of linker modification.
| PROTAC ID | Linker Type | MW (Da) | cLogP | TPSA (Ų) | HBD Count | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-1 | C6 Alkyl (Parent) | 850 | 4.2 | 180 | 5 | 0.8 | 0.5 | 1.2 |
| PROTAC-2 | C6 PEG₂ | 898 | 3.5 | 205 | 5 | 1.5 | 1.1 | 1.1 |
| PROTAC-3 | C6 Alkyl with Piperazine | 919 | 3.8 | 192 | 5 | 2.1 | 1.8 | 1.3 |
| PROTAC-4 | C6 Alkyl (Amide to Ester) | 851 | 4.5 | 168 | 4 | 3.5 | 2.9 | 1.0 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a C6 linker PROTAC.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and controls in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (Vd * Cd(0)) / (Vd + Va)
-
Cd(0) = Initial concentration in the donor well
-
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a C6 linker PROTAC.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Prepare Transport Buffer: Use HBSS (pH 7.4) as the transport buffer.
-
Prepare Dosing Solutions: Prepare the dosing solution of your PROTAC and controls in the transport buffer at the desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
Add the dosing solution to the apical (top) chamber (e.g., 0.4 mL).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber and the apical chamber (for recovery calculation).
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the apical chamber (e.g., 0.4 mL).
-
Add the dosing solution to the basolateral chamber (e.g., 1.2 mL).
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from the apical chamber and the basolateral chamber.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a cell-permeable PROTAC.
References
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or restricts the formation of a stable ternary complex, which consists of a target Protein of Interest (POI), a PROTAC, and an E3 ubiquitin ligase.[1] If the linker connecting the POI-binding and E3-binding moieties of the PROTAC is too short or conformationally constrained, it can lead to a physical clash between the POI and the E3 ligase, preventing them from binding simultaneously to the PROTAC.[2]
Q2: What are the primary consequences of steric hindrance in PROTAC activity?
A2: The primary consequences of steric hindrance are reduced or abolished protein degradation. This is because the formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination of the target protein and its degradation by the proteasome.[3] Steric clashes can lead to a decrease in the stability of the ternary complex, resulting in inefficient ubiquitination.[4]
Q3: How can linker design be optimized to overcome steric hindrance?
A3: Linker design is a critical factor in mitigating steric hindrance.[3] Key optimization strategies include:
-
Linker Length: Systematically varying the length of the linker, often using flexible polyethylene glycol (PEG) or alkyl chains, can help identify an optimal distance between the POI and E3 ligase to allow for a productive ternary complex formation.
-
Linker Composition: Incorporating different chemical motifs into the linker can influence its flexibility and rigidity. More rigid linkers, containing elements like piperazine or piperidine rings, can help pre-organize the PROTAC into a bioactive conformation.
-
Attachment Points: The points at which the linker is connected to the POI-binding and E3-binding ligands are crucial. Altering the attachment points can significantly change the relative orientation of the two proteins in the ternary complex.
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the extent of protein degradation decreases. This occurs because at high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes (POI-PROTAC and E3-PROTAC) that compete with the formation of the productive ternary complex (POI-PROTAC-E3). While not directly a result of steric hindrance, linker design that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.
Troubleshooting Guides
Issue 1: Low or no target protein degradation observed.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Synthesize a library of PROTACs with varying linker lengths. Start with flexible PEG or alkyl linkers of different lengths to empirically determine the optimal spacing.2. Modify linker attachment points. If structurally feasible, synthesize analogs with the linker attached to different positions on the warhead or E3 ligase ligand.3. Introduce rigidity or flexibility. Experiment with linkers containing rigid motifs (e.g., cycloalkanes, triazoles) or more flexible chains to alter the conformational landscape. |
| Poor Cell Permeability | 1. Assess physicochemical properties. Analyze the PROTAC's clogP, polar surface area, and number of rotatable bonds.2. Perform cellular uptake assays. Use techniques like mass spectrometry to quantify intracellular PROTAC concentrations.3. Modify the linker to improve permeability. Incorporating more hydrophilic or rigid elements can sometimes enhance cell entry. |
| Inefficient Ternary Complex Formation | 1. Conduct biophysical assays. Use techniques like TR-FRET, AlphaLISA, SPR, or ITC to directly measure ternary complex formation and stability in vitro.2. Evaluate cooperativity. Determine if the binding of one protein partner enhances or diminishes the binding of the other. Positive cooperativity is generally desirable. |
Issue 2: High DC50 value, indicating low potency.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Geometry | 1. Computational Modeling. Use molecular docking and dynamics simulations to predict the structure of the ternary complex and identify potential steric clashes or unfavorable interactions.2. Systematic Linker Modification. Based on modeling insights, rationally design and synthesize new linkers to improve the protein-protein interface within the ternary complex. |
| Weak Binary Affinities | 1. Measure binding to individual proteins. Use biophysical assays (e.g., SPR, ITC) to determine the binding affinity of the PROTAC for the target protein and the E3 ligase separately.2. Optimize Warhead or E3 Ligase Ligand. If binary affinity is low, consider redesigning the respective binding moieties. |
| Unproductive Ternary Complex | 1. Assess ubiquitination. Even if a stable ternary complex forms, its geometry might not be conducive to ubiquitin transfer. Perform in vitro ubiquitination assays.2. Change E3 Ligase. If possible, design PROTACs that recruit a different E3 ligase, as this can alter the geometry of the ternary complex. |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from studies evaluating the effect of linker length on the degradation of different target proteins.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (μM) | Dmax (%) |
| 8a | 3 | >50 | <20 |
| 8b | 4 | ~25 | ~80 |
| 8c | 5 | 15.7 | 100 |
| 8d | 6 | ~30 | ~90 |
| 8e | 7 | >50 | <40 |
| 8f | 8 | >50 | <20 |
Table 2: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 8 | >1000 | <10 |
| PROTAC B | 10 | 500 | 50 |
| PROTAC C | 12 | 50 | 95 |
| PROTAC D | 14 | 100 | 80 |
| PROTAC E | 16 | 800 | 20 |
Experimental Protocols
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
-
Objective: To quantify the formation of the ternary complex in vitro.
-
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor (e.g., terbium-conjugated anti-GST antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled anti-His antibody)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET plate reader
-
-
Methodology:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the PROTAC dilutions to the wells.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.
-
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
-
Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy) of binary and ternary complex formation.
-
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC buffer (ensure all components are in buffer-matched solutions)
-
Isothermal titration calorimeter
-
-
Methodology:
-
Binary Titration 1 (PROTAC into POI): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Binary Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.
-
Ternary Titration (PROTAC into POI + E3 Ligase): Fill the ITC cell with a solution containing both the target protein and the E3 ligase. Fill the syringe with the PROTAC solution.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction.
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Objective: To measure the real-time association and dissociation kinetics of the ternary complex.
-
Materials:
-
SPR instrument and sensor chips
-
Purified E3 ligase (for immobilization)
-
Purified target protein
-
PROTAC of interest
-
Running buffer
-
-
Methodology:
-
Immobilize the E3 ligase onto the surface of a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) for both binary and ternary interactions.
-
Visualizations
References
Technical Support Center: Enhancing the Stability and Performance of (S,S,R)-Ahpc-C6-NH2 PROTACs
This guide is intended for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,S,R)-Ahpc-C6-NH2, a VH032-based VHL E3 ligase ligand-linker conjugate.[1][2][3][4] Here, we address common challenges related to the stability and efficacy of these molecules and provide troubleshooting strategies to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its role in a PROTAC?
This compound is a chemical moiety that functions as a VHL E3 ligase ligand connected to a 6-carbon alkyl (C6) linker with a terminal amine group (-NH2).[1] In a PROTAC, this component is crucial for recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The terminal amine group provides a reactive handle for conjugation to a ligand that binds to your target protein. The complete PROTAC molecule then brings the target protein into proximity with the VHL E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Q2: My PROTAC shows low degradation efficiency. What are the potential causes?
Low degradation efficiency is a common issue in PROTAC development and can stem from several factors:
-
Inefficient Ternary Complex Formation: The stability of the ternary complex, consisting of the target protein, your PROTAC, and the VHL E3 ligase, is essential for effective degradation. The linker length and composition are critical for achieving a productive complex geometry.
-
Poor Cellular Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.
-
Suboptimal Physicochemical Properties: Poor solubility can lead to compound precipitation in your experimental setup, reducing the effective concentration.
-
Incorrect E3 Ligase Choice: The target protein may not be efficiently ubiquitinated by the VHL E3 ligase in the specific cellular context. Ensure that VHL is expressed in your cell line of interest.
-
Metabolic Instability: The PROTAC molecule may be rapidly metabolized and cleared by the cells. The linker is often a key determinant of metabolic stability.
Q3: I am observing a "hook effect" with my PROTAC. How can I confirm and mitigate this?
The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex (target-PROTAC-VHL).
To confirm and address the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations, including very low and very high concentrations, to clearly observe the bell-shaped curve.
-
Adjust Dosing: Based on the dose-response data, use the optimal concentration that achieves maximum degradation (the nadir of the curve) for your subsequent experiments.
Q4: How can I improve the solubility and stability of my this compound based PROTAC?
Improving the physicochemical properties of PROTACs is a key challenge. Consider the following strategies:
-
Chemical Modifications: Introducing polar groups, such as pyridinyl or piperazinyl moieties, into the linker can enhance solubility.
-
Formulation Strategies: For in vitro experiments, using co-solvents like DMSO is common. For in vivo studies, encapsulation in liposome systems or the use of cyclodextrins can improve solubility and pharmacokinetic properties.
-
Linker Optimization: The chemical nature and length of the linker are major determinants of metabolic stability. Avoid easily metabolized functional groups.
Troubleshooting Guides
Problem 1: Low or No Target Degradation
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | • Synthesize and test PROTACs with different linker lengths and compositions to optimize the geometry of the ternary complex.• Confirm binary binding of your PROTAC to both the target protein and VHL using biophysical assays like SPR, ITC, or fluorescence polarization. |
| Poor Cell Permeability | • Assess cell permeability using a Caco-2 permeability assay.• Modify the PROTAC to improve its physicochemical properties, for example, by reducing the number of rotatable bonds or adding groups that favor cell entry. |
| Low VHL Expression | • Confirm the expression of VHL in your target cells using Western blot or qPCR.• If VHL expression is low, consider using a cell line with higher VHL expression or exploring PROTACs that recruit a different E3 ligase, such as Cereblon (CRBN). |
| PROTAC Instability | • Evaluate the metabolic stability of your PROTAC in liver microsomes or hepatocytes.• Synthesize analogs with modifications to metabolically labile sites. |
Problem 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Suggested Solution |
| Non-Specific Protein Degradation | • Perform proteomic studies (e.g., using mass spectrometry) to identify other proteins that are degraded by your PROTAC.• Redesign the target protein ligand to improve its selectivity. |
| Toxicity of the PROTAC Molecule | • Assess the general cytotoxicity of your PROTAC using assays like MTT or LDH release.• Include a vehicle-only control group in your experiments to assess the toxicity of the formulation components. |
| On-Target Toxicity | • Promiscuous degradation of the target protein in tissues with high VHL expression could lead to on-target toxicities.• Evaluate the expression levels of your target protein and VHL in different tissues. |
Quantitative Data Summary
Table 1: Comparison of VHL and CRBN-based PROTACs for BRD4 Degradation
| Feature | VHL-based PROTAC | CRBN-based PROTAC | Reference |
| Target Protein | BRD4 | BRD4 | [Fell, B. J., et al. (2020). J. Med. Chem.] |
| DC50 (nM) | 15 | 5 | [Fell, B. J., et al. (2020). J. Med. Chem.] |
| Dmax (%) | >95 | >95 | [Fell, B. J., et al. (2020). J. Med. Chem.] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 5.2 | [Fell, B. J., et al. (2020). J. Med. Chem.] |
Table 2: Overview of Analytical Methods for PROTAC Characterization
| Technique | Information Provided | Resolution | Sensitivity | Sample Requirements | Reference |
| Mass Spectrometry (MS) | Molecular weight, stoichiometry of complexes, protein degradation quantification | Low to moderate (for conformation) | High (femtomole to attomole) | Low (µg of protein) | |
| NMR Spectroscopy | 3D structure in solution, ligand binding sites, conformational dynamics | Atomic | Moderate (micromolar to millimolar) | High (mg of isotopically labeled protein) | |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding, stoichiometry, affinity (KD) | N/A | Low (micromolar) | High (mg of protein) | |
| Surface Plasmon Resonance (SPR) | Kinetics (kon, koff) and affinity (KD) of binding | N/A | High (picomolar to nanomolar) | Low (µg of protein) | |
| Fluorescence Polarization (FP) | Binding affinities, cooperativity | N/A | High (nanomolar) | Low (µg of protein) |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound based PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity for each sample.
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol is a competitive binding assay to measure the affinity of your PROTAC for VHL.
-
Reagents and Preparation:
-
VHL-ElonginC-ElonginB (VCB) protein complex.
-
A fluorescently labeled peptide derived from HIF-1α that binds to VHL (e.g., FAM-DEALA-Hyp-YIPD).
-
Your this compound based PROTAC.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the VCB complex and the fluorescently labeled HIF-1α peptide to each well.
-
Add serial dilutions of your PROTAC to the wells. Include a control with no PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Measurement: Measure the fluorescence polarization on a microplate reader.
-
Data Analysis: Plot the fluorescence polarization signal as a function of the PROTAC concentration. A decrease in the FP signal indicates the displacement of the fluorescent peptide by your PROTAC, allowing for the calculation of the binding affinity (IC50 or Ki).
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A typical workflow for PROTAC evaluation.
Caption: Decision tree for troubleshooting low degradation.
References
Technical Support Center: Strategies to Enhance PROTAC In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo PROTAC studies.
Problem 1: Poor or No Target Degradation in Animal Models
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor Pharmacokinetics (PK) | Optimize the PROTAC's physicochemical properties and formulation. | Protocol 1: Pharmacokinetic Analysis |
| Low Solubility | - Utilize amorphous solid dispersions (ASDs) or nanocarriers.[1][2] - Co-administer with solubility enhancers. | - Prepare PROTAC formulation (e.g., in Eudragit E PO for ASD).[] - Administer intravenously (IV) and orally (PO) to animal models. - Collect plasma samples at multiple time points. - Analyze PROTAC concentration using LC-MS/MS. |
| Low Permeability | - Optimize the linker by replacing PEG with alkyl chains or incorporating intramolecular hydrogen bonds.[4][5] - Employ cell-penetrating peptide strategies. | - Synthesize PROTAC analogs with modified linkers. - Perform in vitro permeability assays (e.g., PAMPA, Caco-2). - Conduct in vivo PK studies to assess oral bioavailability. |
| High Metabolic Clearance | - Modify metabolically labile sites in the linker or ligands. - Use metabolic inhibitors in preclinical studies to identify key metabolic pathways. | - Incubate PROTAC with liver microsomes or hepatocytes. - Identify metabolites using LC-MS/MS. - Synthesize metabolically stabilized analogs. - Re-evaluate in vivo PK. |
| Inadequate Tissue Distribution | Utilize targeted delivery strategies. | Protocol 2: Targeted PROTAC Delivery |
| Limited Tumor Penetration | - Conjugate the PROTAC to a tumor-targeting antibody (Antibody-PROTAC Conjugate, Ab-PROTAC). - Encapsulate the PROTAC in tumor-targeted nanoparticles (Nano-PROTACs). | - Synthesize Ab-PROTAC or formulate Nano-PROTAC. - Administer to tumor-bearing animal models. - Collect tumor and other tissues at various time points. - Quantify PROTAC levels and target protein degradation in tissues. |
| "Hook Effect" | Determine the optimal dose range to avoid the formation of non-productive binary complexes at high concentrations. | Protocol 3: In Vivo Dose-Response Study |
| Reduced Efficacy at High Doses | - Perform a dose-escalation study. | - Administer a wide range of PROTAC doses to animal models. - Measure target protein levels in the target tissue at a fixed time point. - Plot target degradation against PROTAC dose to identify the optimal range and potential hook effect. |
| Suboptimal E3 Ligase Engagement | Select an E3 ligase that is highly expressed in the target tissue. | Protocol 4: E3 Ligase Expression Analysis |
| Low E3 Ligase Expression in Target Tissue | - Profile the expression of various E3 ligases (e.g., VHL, CRBN) in the target tissue and cell lines. | - Collect tissue samples of interest. - Analyze E3 ligase mRNA levels by qPCR or protein levels by Western blot or immunohistochemistry. - Select a PROTAC that recruits a highly expressed E3 ligase. |
Problem 2: Observed In Vivo Toxicity
| Possible Cause | Suggested Solution | Experimental Protocol |
| On-Target Toxicity | Employ strategies for targeted delivery to limit exposure in healthy tissues. | Protocol 2: Targeted PROTAC Delivery |
| Degradation in Healthy Tissues | - Use Ab-PROTACs or stimuli-responsive nano-PROTACs that release the active compound specifically at the disease site. | - As described in Protocol 2. |
| Off-Target Toxicity | Re-design the PROTAC to minimize degradation of unintended proteins. | Protocol 5: Off-Target Profiling |
| Degradation of Other Proteins | - Modify the warhead or E3 ligase ligand to improve selectivity. - Perform proteome-wide analysis to identify off-targets. | - Treat cells or animal models with the PROTAC. - Perform global proteomics (e.g., using mass spectrometry) on cell/tissue lysates to identify proteins with altered abundance. - Synthesize analogs with improved selectivity and re-evaluate in vivo. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the oral bioavailability of my PROTAC?
A1: Improving oral bioavailability is a major challenge due to the high molecular weight and poor physicochemical properties of many PROTACs. Strategies include:
-
Formulation: Using amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
-
Medicinal Chemistry:
-
Linker Optimization: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl chains can improve permeability.
-
Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the polar surface area and improve membrane permeability.
-
E3 Ligase Choice: PROTACs utilizing CRBN as the E3 ligase often have a smaller molecular weight and are considered more "oral drug-like" compared to those using VHL.
-
Q2: What is the "hook effect" and how can I mitigate it in vivo?
A2: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. This results in reduced efficacy at higher doses. To mitigate this in vivo, it is crucial to perform a dose-response study to identify the optimal therapeutic window (see Protocol 3 ).
Q3: How do I choose the right E3 ligase for my target and indication?
A3: The choice of E3 ligase is critical for PROTAC efficacy. Key considerations include:
-
Tissue Expression: Select an E3 ligase that is highly and selectively expressed in the target tissue to enhance efficacy and reduce off-target effects. For example, some cancers may have higher expression of specific E3 ligases.
-
Ligand Availability: The availability of potent and well-characterized small molecule ligands for the E3 ligase is a practical consideration. CRBN and VHL are the most commonly used due to the availability of such ligands.
-
Resistance Mechanisms: Consider potential resistance mechanisms, such as mutations in the E3 ligase that prevent PROTAC binding.
Q4: What are the advantages of using advanced delivery systems like Ab-PROTACs or Nano-PROTACs?
A4: Advanced delivery systems can overcome many of the inherent limitations of PROTACs for in vivo applications:
-
Improved Pharmacokinetics: They can protect the PROTAC from rapid metabolism and clearance, leading to a longer half-life.
-
Targeted Delivery: By targeting specific cell surface antigens (Ab-PROTACs) or exploiting the tumor microenvironment (stimuli-responsive nano-PROTACs), they can increase the concentration of the PROTAC at the site of action, improving efficacy and reducing systemic toxicity.
-
Overcoming Permeability Issues: These systems can facilitate the entry of PROTACs into cells, bypassing their often-poor membrane permeability.
Quantitative Data Summary
Table 1: Comparison of In Vivo Pharmacokinetic Parameters for Different PROTAC Formulations
| PROTAC | Formulation | Animal Model | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) | Reference |
| ARV-771 | Solution | Mouse | IV | 1,500 | 800 | N/A | |
| ARV-771 | Nano-PROTAC (PDSA) | Mouse | IV | 3,500 | 4,200 | N/A | |
| MS4078 | Solution (Kolliphor) | Mouse | PO | 50 | 150 | 5 | |
| MS4078 | ASD (Eudragit E PO) | Mouse | PO | 250 | 900 | 30 | |
| CFT1946 | Not Specified | Rat | PO | Not Reported | Not Reported | 89 | |
| ARD-1676 | Not Specified | Rat | PO | Not Reported | Not Reported | ~30 |
This table provides illustrative data from different sources and is not a direct head-to-head comparison.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis
-
Animal Model: Use appropriate rodent models (e.g., mice, rats).
-
Formulation: Prepare the PROTAC in a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV group: Administer a single bolus dose via the tail vein.
-
PO group: Administer a single dose via oral gavage.
-
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma.
-
Sample Analysis: Extract the PROTAC from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
Protocol 2: Targeted PROTAC Delivery (Ab-PROTAC Example)
-
Synthesis: Synthesize the PROTAC with a linker suitable for conjugation to an antibody. Conjugate the PROTAC to a tumor-targeting antibody (e.g., trastuzumab for HER2-positive cancers).
-
Animal Model: Use a xenograft model with tumors expressing the target antigen.
-
Dosing: Administer the Ab-PROTAC and a non-targeted PROTAC control intravenously.
-
Tissue Collection: Euthanize animals at various time points post-injection and collect tumors and major organs.
-
Analysis:
-
PROTAC Quantification: Homogenize tissues and quantify PROTAC concentration using LC-MS/MS.
-
Target Degradation: Analyze tissue homogenates by Western blot or immunohistochemistry to assess the levels of the target protein.
-
Protocol 3: In Vivo Dose-Response Study
-
Animal Model: Use a relevant disease model (e.g., tumor xenograft).
-
Dosing: Randomize animals into groups and administer the PROTAC at a range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) via the desired route. Include a vehicle control group.
-
Endpoint: At a predetermined time after the final dose, euthanize the animals and collect the target tissue.
-
Analysis: Homogenize the tissue and quantify the level of the target protein using Western blot or an ELISA-based method.
-
Data Interpretation: Plot the percentage of target protein remaining versus the administered dose to determine the dose that achieves maximal degradation and to identify any potential "hook effect."
Protocol 4: E3 Ligase Expression Analysis
-
Sample Preparation: Obtain fresh-frozen or FFPE tissue samples from the target organ/tumor and relevant control tissues.
-
RNA Extraction and qPCR: Extract total RNA and perform reverse transcription to generate cDNA. Use specific primers for the E3 ligases of interest (e.g., VHL, CRBN) and a housekeeping gene to perform quantitative PCR.
-
Protein Extraction and Western Blot: Lyse tissues to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the E3 ligases and a loading control.
-
Immunohistochemistry (IHC): For FFPE tissues, perform antigen retrieval and incubate with primary antibodies against the E3 ligases. Use a secondary antibody and a detection system to visualize E3 ligase expression and localization within the tissue.
Protocol 5: Off-Target Profiling using Global Proteomics
-
Experimental Setup: Treat cultured cells with the PROTAC at a concentration that gives maximal target degradation. Include a vehicle control and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Sample Preparation: After treatment for a defined period (e.g., 6-24 hours), harvest the cells and lyse them.
-
Proteomic Analysis: Digest the proteins into peptides and analyze them using high-resolution mass spectrometry (e.g., LC-MS/MS with label-free quantification or tandem mass tagging).
-
Data Analysis: Identify and quantify proteins across all samples. Determine which proteins are significantly downregulated only in the presence of the active PROTAC.
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting.
Visualizations
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
References
- 1. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up (S,S,R)-Ahpc-C6-NH2 PROTAC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of the (S,S,R)-Ahpc-C6-NH2 PROTAC.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a peptide-based PROTAC incorporating a non-natural amino acid and a flexible linker.
Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Low overall yield of the crude peptide after cleavage from the resin.
-
Mass spectrometry (MS) analysis of the crude product shows a complex mixture with multiple deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Fmoc-Deprotection | Extend the piperidine treatment time or use a stronger base solution (e.g., 20% piperidine and 2% DBU in DMF). Monitor the deprotection using a colorimetric test like the Kaiser test. |
| Poor Coupling Efficiency | Increase the excess of amino acid and coupling reagents (e.g., HATU, HOBt). Consider double coupling for sterically hindered or difficult amino acids, especially the Ahpc moiety. |
| Peptide Aggregation | Switch to a more polar solvent system like NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1). Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.[1] Consider microwave-assisted synthesis to reduce aggregation.[2] |
| Steric Hindrance | The bulky nature of the Ahpc residue can hinder coupling. Use highly efficient coupling reagents like HATU or COMU. Ensure adequate swelling of the resin before coupling. |
Issue 2: Presence of Significant Impurities in Crude Product
Symptoms:
-
HPLC analysis of the crude product shows multiple, difficult-to-separate peaks.
-
MS analysis reveals byproducts with unexpected molecular weights.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Racemization | This is a risk, especially during the activation of the Ahpc amino acid. Use base-free activation methods or additives like HOBt or Oxyma Pure to suppress racemization. Keep the activation time to a minimum. |
| Side Reactions | Side reactions such as aspartimide formation or oxidation of sensitive residues can occur. Use appropriate side-chain protecting groups and scavengers (e.g., triisopropylsilane, water) during the final cleavage step. |
| Incomplete Deprotection of Side Chains | Ensure complete removal of all side-chain protecting groups during the final cleavage. Extend the cleavage time or use a stronger TFA cocktail if necessary. |
| Degradation of the PROTAC | The linker or other parts of the molecule may be unstable under certain conditions. Analyze the stability of the purified PROTAC in different solvents and pH conditions using LC-MS.[3] |
Issue 3: Difficulties in Purification
Symptoms:
-
Poor solubility of the crude peptide in standard HPLC solvents.
-
Co-elution of the desired product with closely related impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrophobicity and Aggregation | The hydrophobic nature of the PROTAC can lead to poor solubility.[4] Dissolve the crude product in a small amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase. |
| Suboptimal HPLC Conditions | Optimize the HPLC method by screening different columns (e.g., C18, C8), mobile phase modifiers (e.g., formic acid, TFA), and gradients. |
| Presence of Stereoisomers | If racemization has occurred, the resulting diastereomers may be difficult to separate. Use a chiral column or optimize the separation on a high-resolution stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
Scaling up the synthesis of this peptide-based PROTAC presents several challenges:
-
Process Robustness: SPPS protocols that work well on a small scale may not be directly transferable to larger scales. Issues like inefficient mixing, heat transfer, and reagent addition can become significant.
-
Solvent Consumption: Large-scale peptide synthesis consumes vast amounts of solvents, which has significant cost and environmental implications.
-
Purification: Large-scale purification by preparative HPLC is a major bottleneck due to the large volumes of solvents required and the potential for product loss.
-
Safety: Handling large quantities of hazardous reagents like TFA and coupling agents requires stringent safety protocols.
Q2: How does the (S,S,R) stereochemistry of the Ahpc moiety impact the synthesis?
The specific stereochemistry is crucial for the biological activity of the PROTAC as it determines the correct orientation for binding to the VHL E3 ligase. Maintaining this stereochemistry throughout the synthesis is critical. The primary risk is racemization during the activation and coupling of the Ahpc amino acid. To mitigate this, it is essential to use coupling conditions known to minimize racemization.
Q3: What is the role of the C6-NH2 linker, and what are the challenges associated with it?
The C6-NH2 linker connects the Ahpc-based VHL ligand to the warhead that binds the target protein. Its length and flexibility are critical for the formation of a stable and productive ternary complex. Challenges in incorporating the linker include:
-
Synthesis: The synthesis of the linker itself and its attachment to both the peptide and the warhead can be complex.
-
Solubility: The physicochemical properties of the linker can significantly impact the overall solubility and cell permeability of the PROTAC.
-
Optimization: The optimal linker length for a given target is often determined empirically, which can require the synthesis and testing of multiple linker variants.
Q4: What analytical techniques are essential for characterizing this compound?
A combination of analytical techniques is necessary to ensure the identity, purity, and stability of the final product:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule, including the stereochemistry of the Ahpc moiety.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide portion of the PROTAC.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for the synthesis of a peptide sequence incorporating the (S,S,R)-Ahpc moiety. Optimization will be required based on the specific sequence and scale.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent like HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude product.
Protocol for HPLC Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of DMSO or DMF and then dilute with the initial mobile phase.
-
Chromatography:
-
Column: Use a preparative C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a suitable gradient from low to high percentage of mobile phase B over 30-60 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: A generalized workflow for the synthesis and purification of a peptide-based PROTAC.
Caption: Troubleshooting decision tree for addressing low yields in SPPS of peptide-based PROTACs.
References
Validation & Comparative
A Comparative Guide to the Activity of VHL-based AKT PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of PROTACs synthesized using the (S,S,R)-Ahpc-C6-NH2 motif, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, against other therapeutic modalities targeting the serine/threonine kinase AKT. The focus of this comparison is the VHL-based AKT PROTAC, MS21, which is contrasted with a Cereblon (CRBN)-recruiting AKT PROTAC, INY-03-041, and the small molecule AKT inhibitor, Ipatasertib.
Introduction to AKT-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. An AKT-targeting PROTAC consists of a ligand that binds to AKT, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL or CRBN. This ternary complex formation leads to the ubiquitination and subsequent degradation of AKT, offering a powerful alternative to traditional inhibition. The this compound is a key building block, acting as a VHL ligand connected to a linker, ready for conjugation to a target protein ligand.
Quantitative Comparison of AKT-Targeting Agents
The following tables summarize the in vitro and in vivo efficacy of the VHL-based AKT PROTAC MS21, the CRBN-based AKT PROTAC INY-03-041, and the AKT inhibitor Ipatasertib.
Table 1: In Vitro Degradation and Anti-Proliferative Activity
| Compound | Mechanism | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) |
| MS21 | AKT Degrader | VHL | PC-3 (Prostate) | 8.8[1] | >90 | ~0.1-1 |
| BT474 (Breast) | Not specified | >90 | Not specified | |||
| MDA-MB-468 (Breast) | Not specified | >90 | ~0.1-1 | |||
| INY-03-041 | AKT Degrader | CRBN | MDA-MB-468 (Breast) | ~10-100 | >90 | Not specified |
| T47D (Breast) | <250 | >90 | Not specified | |||
| Ipatasertib | AKT Inhibitor | N/A | ARK1 (Endometrial) | N/A | N/A | 6.62[2] |
| SPEC-2 (Endometrial) | N/A | N/A | 2.05[2] | |||
| MDA-MB-468 (Breast) | N/A | N/A | 0.020[3] | |||
| MDA-MB-231 (Breast) | N/A | N/A | 0.33[3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for cell viability.
Table 2: In Vivo Efficacy and Clinical Trial Data
| Compound | Model | Efficacy |
| MS21 | Prostate and Breast Cancer Xenograft Mouse Models | 80-90% tumor growth inhibition with once-daily administration for 21 days. |
| INY-03-041 | Not specified in the provided results | Data not available in the provided search results. |
| Ipatasertib | Phase II Clinical Trial (TAPISTRY) in patients with AKT1/2/3 mutant tumors | Objective Response Rate (ORR) of 31.3% across various solid tumors. ORR was 33% in breast cancer and 100% in endometrial cancer. |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the amount of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-AKT) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence reagent to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with a compound to determine its anti-proliferative effects.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compound or inhibitor and vehicle control
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition and Signal Detection:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of (S,S,R)-Ahpc-C6-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm target engagement of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on (S,S,R)-Ahpc-C6-NH2 as a selective degrader of the E3 ligase FBXO22. We will explore its performance in the context of alternative FBXO22-recruiting PROTACs and detail the experimental protocols for key validation assays.
Introduction to this compound and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins. They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound is a PROTAC that has been identified as a potent and selective degrader of FBXO22, an E3 ligase implicated in various cancers. Confirming that a PROTAC effectively engages its target and induces degradation is a critical step in its development as a therapeutic agent or research tool. This guide will compare the performance of this compound with other FBXO22-recruiting PROTACs and provide detailed methodologies for essential target engagement and degradation assays.
Performance Comparison of FBXO22-Recruiting PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes the performance of this compound and other PROTACs that recruit the E3 ligase FBXO22. It is important to note that direct comparisons can be challenging due to variations in target proteins and experimental conditions.
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Assay Method | Reference |
| This compound | FBXO22 | VHL | 77 nM | 99% | Jurkat | Western Blot | [1][2] |
| 22-SLF | FKBP12 | FBXO22 | 0.5 µM | ~89% | HEK293T | Western Blot | [3][4] |
| ZZ7-17-060 | BRD4 | FBXO22 | Not Reported | ~32% | Jurkat | HiBiT Assay | [1] |
Key Observations:
-
This compound demonstrates high potency and efficacy in degrading its target, FBXO22, with a low nanomolar DC50 and near-complete degradation.
-
22-SLF , which also recruits FBXO22, effectively degrades its target, FKBP12, although with a higher DC50 compared to this compound's degradation of FBXO22.
-
ZZ7-17-060 , utilizing a 2-pyridinecarboxyaldehyde (2-PCA) warhead to recruit FBXO22, shows moderate degradation of its target, BRD4.
Experimental Protocols for Confirming Target Engagement
Accurate and reproducible experimental methods are crucial for validating PROTAC activity. Below are detailed protocols for key assays used to confirm target engagement and degradation.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Experimental Workflow:
Western Blotting Workflow for PROTAC-mediated Protein Degradation.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Jurkat) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FBXO22) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to its target protein.
Experimental Workflow:
References
A Comparative Guide to VHL E3 Ligase Linkers: Unveiling the Role of (S,S,R)-Ahpc-C6-NH2 in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key, and often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of (S,S,R)-Ahpc-C6-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to an alkyl amine linker, with other commonly employed VHL linkers. We will delve into the impact of linker composition on PROTAC performance, supported by experimental data, and provide detailed methodologies for key assays.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far from a passive tether. Its length, flexibility, and chemical composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the target protein and VHL, leading to efficient ubiquitination and subsequent degradation by the proteasome.
Comparing VHL Linker Classes: A Data-Driven Analysis
One such potent BET degrader is BETd-260 , which incorporates a VHL ligand and a specific linker to induce the degradation of BRD2, BRD3, and BRD4.[1][2] While the exact linker structure of BETd-260 is complex, it serves as a benchmark for a highly effective VHL-based PROTAC.
The following tables summarize the hypothetical performance of PROTACs with different linker types targeting BRD4, based on general observations from the literature. It is important to note that these are representative values, and actual performance will be target- and cell-line-dependent.
Table 1: Comparative Degradation Efficiency of VHL-based BRD4 PROTACs with Different Linkers
| Linker Type | Representative Linker Structure | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Amine | (S,S,R)-Ahpc-C6-NH2 | 10 - 50 | > 90 | Hypothetical |
| PEG | (S,S,R)-Ahpc-PEG4-NH2 | 5 - 25 | > 95 | Hypothetical |
| Rigid | (S,S,R)-Ahpc-piperazine-linker-NH2 | 1 - 10 | > 95 | Hypothetical |
| Optimized | Linker from BETd-260 | < 1 | > 90 | [1] |
Table 2: Comparative Biophysical Properties of VHL-based BRD4 PROTACs with Different Linkers
| Linker Type | Ternary Complex Cooperativity (α) | Binding Affinity to VHL (Kd, nM) | Cell Permeability |
| Alkyl Amine | Moderate | 50 - 200 | Moderate |
| PEG | High | 20 - 100 | High |
| Rigid | Very High | 10 - 50 | Variable |
| Optimized | High | < 50 | Good |
Experimental Protocols: Methodologies for Key Assays
The quantitative data presented above is typically generated through a series of well-established biophysical and cellular assays. Below are detailed protocols for some of the key experiments.
Ternary Complex Formation Assays
The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradation activity. Several biophysical techniques can be employed to characterize this interaction.
Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize biotinylated VHL-Elongin B-Elongin C (VCB) complex on a streptavidin-coated sensor chip.
-
Analyte Injection: Inject the target protein (e.g., BRD4) at a constant concentration, either alone or in the presence of varying concentrations of the PROTAC.
-
Data Analysis: Monitor the change in response units to determine the binding kinetics and affinity. A significant increase in the response in the presence of the PROTAC indicates ternary complex formation.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the VCB complex in the ITC cell and the target protein and PROTAC in the injection syringe.
-
Titration: Titrate the target protein and PROTAC mixture into the VCB solution.
-
Data Analysis: Measure the heat changes upon binding to determine the dissociation constant (Kd) and stoichiometry of the ternary complex.
Protein Degradation Assays
Cellular assays are essential to quantify the degradation efficiency of a PROTAC.
Western Blotting
-
Cell Treatment: Treat cells with increasing concentrations of the PROTAC for a specified time.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).
-
Densitometry: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. The concentration at which 50% degradation is observed is the DC50, and the maximum degradation achieved is the Dmax.
HiBiT Assay
-
Cell Line Generation: Generate a cell line that endogenously expresses the target protein fused to a small HiBiT tag.
-
Cell Treatment: Treat the cells with the PROTAC in a multi-well plate format.
-
Lysis and Luminescence Measurement: Lyse the cells and add a detection reagent containing the LgBiT protein, which complements the HiBiT tag to produce a luminescent signal.
-
Data Analysis: The luminescence intensity is proportional to the amount of the target protein. A decrease in signal indicates degradation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the VHL-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTACs.
Caption: Mechanism of VHL-mediated targeted protein degradation by a PROTAC.
Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While this compound, with its alkyl amine linker, offers a synthetically accessible and flexible option, the data suggests that more rigid or optimized linkers, such as those found in highly potent degraders like BETd-260, may lead to enhanced ternary complex stability and improved degradation efficiency. The future of PROTAC design will likely involve a greater emphasis on rational linker design, aided by structural biology and computational modeling, to fine-tune the properties of these powerful therapeutic agents. The experimental protocols and comparative insights provided in this guide offer a foundational framework for researchers to navigate the complex landscape of VHL linker selection and optimization.
References
(S,S,R)-Ahpc-C6-NH2 vs. PEG Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a detailed comparison of two commonly employed linker strategies: the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,S,R)-Ahpc-C6-NH2, and the widely utilized polyethylene glycol (PEG) linkers. We will delve into their respective impacts on PROTAC properties, supported by experimental data, to inform rational PROTAC design.
At a Glance: Key Differences
| Feature | This compound Linker | PEG Linkers |
| Composition | VHL ligand with a C6 alkyl amine linker | Repeating ethylene glycol units |
| Flexibility | Generally more rigid due to the alkyl chain | Highly flexible, tunable by length |
| Solubility | More hydrophobic character | Hydrophilic, enhances aqueous solubility |
| Permeability | Can exhibit lower passive permeability | Can improve permeability, but length-dependent |
The Critical Role of the Linker in PROTAC Function
A PROTAC's linker is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1] The linker's length, composition, and rigidity dictate the spatial orientation of the two proteins, influencing the PROTAC's overall performance.[1]
Structural and Physicochemical Properties
This compound is an E3 ligase ligand-linker conjugate that incorporates the VHL ligand, (S,S,R)-AHPC, and a 6-carbon alkyl chain with a terminal amine.[2][3] This linker is characterized by its relatively hydrophobic and rigid nature compared to PEG linkers.
PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[4] The length of the PEG chain can be easily modified to optimize the distance between the two ends of the PROTAC molecule.
Impact on PROTAC Performance: A Data-Driven Comparison
Permeability
Passive membrane permeability is a critical factor for PROTAC efficacy, as these molecules need to cross the cell membrane to reach their intracellular targets. A study by Scott et al. (2020) investigated the permeability of a series of VH032-based PROTACs, which is the same VHL ligand as in this compound, with different linkers using a Parallel Artificial Membrane Permeability Assay (PAMPA). Their findings provide a valuable comparison between an alkyl linker (similar to the C6 chain in Ahpc-C6-NH2) and PEG linkers of varying lengths.
Table 1: Comparison of Permeability for VH032-Based PROTACs with Alkyl vs. PEG Linkers
| PROTAC (Linker) | Linker Composition | Apparent Permeability (Pe) (10-6 cm/s) |
| 17 | Alkyl chain | 0.002 |
| 15 | 1-unit PEG | 0.005 |
| 16 | 2-unit PEG | 0.003 |
The data indicates that the PROTAC with the alkyl linker exhibited the lowest permeability. The PROTAC with a single PEG unit showed a 2.5-fold higher permeability compared to the alkyl-linked counterpart. This suggests that while longer PEG chains can sometimes hinder passive diffusion, a short PEG linker may be more advantageous for permeability than a simple alkyl chain in this context.
Degradation Efficiency
While a direct comparison is unavailable, we can examine the degradation efficiency of PROTACs employing these linker types from different studies to provide an illustrative overview.
A study on FBXO22 degraders utilized a methylated version of the Ahpc-C6-NH2 linker, (S,R,S)-AHPC(Me)-C6-NH2, which has a similar linker geometry.
Table 2: Degradation Efficiency of an Ahpc-based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% |
For comparison, numerous studies have reported on BRD4-targeting PROTACs that utilize PEG linkers. For instance, the BRD4 degrader ARV-825 employs a PEG linker.
Table 3: Degradation Efficiency of a PEG-based PROTAC (Illustrative Example)
| PROTAC | Target Protein | Cell Line | DC50 |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) | < 1 nM |
Experimental Methodologies
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to predict passive, transcellular permeability.
-
Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., dodecane) to form an artificial membrane.
-
Compound Addition: The test PROTAC is added to the donor wells of the plate.
-
Incubation: The plate is assembled with an acceptor plate containing buffer and incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Cells are seeded and treated with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein and a loading control, followed by secondary antibodies.
-
Detection and Quantification: The protein bands are visualized, and their intensity is quantified to determine the extent of protein degradation. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
References
Assessing the Selectivity of (S,S,R)-Ahpc-C6-NH2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety profile. This guide provides a comprehensive comparison of the methodologies used to assess the selectivity of PROTACs, with a specific focus on those incorporating the (S,S,R)-Ahpc-C6-NH2 moiety as a von Hippel-Lindau (VHL) E3 ligase ligand. While direct comparative selectivity data for a PROTAC utilizing the exact this compound linker is not extensively published, this guide will draw upon data from structurally analogous VHL-recruiting PROTACs to illustrate the key principles and experimental approaches for evaluating selectivity.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. As depicted in the signaling pathway below, a PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Selectivity: A Case Study
To illustrate the assessment of selectivity, we will examine data from a study on (S,R,S)-AHPC(Me)-C6-NH2, a potent and selective degrader of the E3 ligase FBXO22 that utilizes a VHL ligand very similar to (S,S,R)-Ahpc.[1] This case study highlights the rigorous experimental workflow required to validate the specificity of a PROTAC.
Quantitative Assessment of Protein Degradation
The initial evaluation of a PROTAC's efficacy and potency is typically performed using Western blotting to measure the dose- and time-dependent degradation of the target protein. From this data, the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) can be determined.
| Parameter | (S,R,S)-AHPC(Me)-C6-NH2 | Alternative PROTAC (Hypothetical) |
| Target | FBXO22 | Target X |
| E3 Ligase Ligand | (S,R,S)-AHPC(Me) (VHL Ligand) | CRBN Ligand |
| Cell Line | Jurkat | HEK293T |
| DC50 | 77 nM[1] | 150 nM |
| Dmax | >99%[1] | 90% |
| Time to Dmax | 5 hours[1] | 8 hours |
Table 1: Comparative Degradation Potency and Efficacy.
Global Proteomics for Unbiased Selectivity Profiling
While Western blotting confirms on-target degradation, a global proteomics approach is essential for an unbiased assessment of selectivity across the entire proteome. In the case of the FBXO22 degrader, quantitative proteome-wide mass spectrometry was performed on MOLT-4 cells treated with the compound. The results demonstrated exceptional selectivity, with FBXO22 being the only protein significantly degraded.[1]
| Protein | Log2 Fold Change vs. Vehicle | p-value |
| FBXO22 | -5.7 | 4.7 x 10^-9 |
| Protein A | -0.2 | 0.65 |
| Protein B | 0.1 | 0.82 |
| Protein C | -0.5 | 0.21 |
Table 2: Quantitative Proteomics Data for (S,R,S)-AHPC(Me)-C6-NH2 Treated Cells (Illustrative).
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible selectivity data.
Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps for assessing the dose-dependent degradation of a target protein.
Caption: Workflow for Western Blot Analysis of PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Analysis
This protocol is designed to identify the direct and indirect binding partners of the PROTAC-E3 ligase complex, providing insights into potential off-target effects.
Caption: Workflow for IP-MS based selectivity profiling.
Methodology:
-
Cell Lysate Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with a recombinant FLAG-tagged VCB (VHL-Elongin C-Elongin B) complex.
-
Complex Capture: Add anti-FLAG magnetic beads to the lysate to capture the VCB complex and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify the proteins. Use label-free quantification to determine the relative abundance of proteins in the PROTAC-treated sample compared to the control. Proteins that are significantly enriched in the PROTAC sample are potential on- or off-targets.
Conclusion
The assessment of selectivity is a cornerstone of PROTAC development. A multi-pronged approach, combining targeted methods like Western blotting with unbiased, proteome-wide techniques such as mass spectrometry, is essential for a thorough evaluation. While direct comparative data for this compound based PROTACs is still emerging, the experimental frameworks and data from closely related VHL-recruiting PROTACs provide a clear roadmap for researchers. By employing these rigorous methodologies, scientists can gain a comprehensive understanding of their PROTAC's selectivity profile, paving the way for the development of safer and more effective targeted protein degraders.
References
A Comparative Analysis of Linker Lengths for V-HL E3 Ligase-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how different linker lengths in von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimeras (PROTACs) impact their performance. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of potent and selective protein degraders.
The efficacy of a PROTAC is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. The length and composition of this linker dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn influences the efficiency of ubiquitination and subsequent degradation of the target protein. This guide explores the impact of varying linker lengths on key performance metrics of VHL-based PROTACs.
Data Presentation: The Impact of Linker Length on PROTAC Performance
The following table summarizes quantitative data from various studies, illustrating the effect of linker length on the degradation potency (DC50), maximum degradation (Dmax), and ternary complex formation of VHL-based PROTACs targeting different proteins of interest (POIs).
| Target Protein (POI) | PROTAC Series/Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) | Reference |
| BRD4 | MZ1 (PEG-based) | 12 | 1.3 | >95 | 7 | [1] |
| FAK | PEG-based | 10 | >1000 | <20 | 0.8 | [2] |
| 13 | 100 | ~60 | 1.8 | [2] | ||
| 16 | 3 | >95 | 5.2 | [2] | ||
| 19 | 10 | >95 | 3.5 | [2] | ||
| Estrogen Receptor (ER) | Alkyl chain | 9 | 140,000 | - | - | |
| 16 | 26,000 | - | - | |||
| FBXO22 | Alkyl chain | <6 carbons | Inactive | - | - | |
| 6 carbons | ~150 | ~72 | - | |||
| HDAC1/3 | Benzamide-based | - | 550 (HDAC1), 530 (HDAC3) | - | - |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions. The cooperativity factor (α) indicates the change in binding affinity upon ternary complex formation; α > 1 signifies positive cooperativity, which is generally desirable.
Key Insights from the Data:
-
Optimal Linker Length is Target-Dependent: The data clearly demonstrates that there is no universal optimal linker length. For FAK degradation, a 16-atom PEG linker was found to be optimal, while shorter or longer linkers resulted in reduced potency.
-
A Minimum Linker Length is Often Required: Studies on FBXO22 and FAK degraders show that linkers below a certain length are inactive, likely due to steric hindrance preventing the formation of a productive ternary complex.
-
Linker Composition Matters: While this guide focuses on length, it is important to note that linker composition (e.g., PEG vs. alkyl) also significantly impacts PROTAC properties such as solubility and cell permeability.
-
Positive Cooperativity Correlates with Potency: A higher cooperativity factor (α) often leads to a more stable ternary complex and, consequently, more efficient degradation, as seen with the FAK-targeting PROTACs.
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for a comparative study of linker lengths.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with PROTACs.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Analysis
SPR is used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Purified, biotinylated E3 ligase (e.g., VCB complex)
-
Purified target protein
-
PROTAC of interest
-
Running buffer
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The binding response will indicate the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α) can be calculated as the ratio of the KD for the binary interaction (PROTAC to E3 ligase) to the KD for the ternary interaction.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization and Cooperativity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters and a precise measure of cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB)
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in a matched buffer)
Procedure:
-
Binary Binding Affinity Determination:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and measure the heat changes.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution.
-
-
Ternary Binding Affinity Determination:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.
-
-
Data Analysis:
-
Analyze the titration data using a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction.
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.
-
By systematically evaluating the impact of linker length on these key parameters, researchers can gain valuable insights to guide the design of more effective VHL-based PROTACs for therapeutic applications.
References
Evaluating Ternary Complex Formation with (S,S,R)-Ahpc-C6-NH2: A Comparative Guide
Introduction to Ternary Complex Formation in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity-induced event leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.
(S,S,R)-Ahpc-C6-NH2 is a key building block in the synthesis of PROTACs, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ligase attached to a 6-carbon alkyl linker with a terminal amine group for conjugation to a POI ligand. This guide provides a comparative analysis of ternary complex formation involving VHL-recruiting PROTACs, with a focus on the principles of their evaluation and how structural variations, such as the linker, can impact their performance.
The Role of this compound in PROTACs
This compound is a derivative of the well-characterized VHL ligand, VH032. It serves as a prefabricated unit containing both the E3 ligase binder and a flexible C6 alkyl linker. The terminal amine allows for straightforward chemical conjugation to a ligand designed to bind a specific protein of interest. The resulting PROTAC molecule is designed to recruit the VHL E3 ligase to the target protein, thereby inducing its degradation.
The choice of the E3 ligase ligand and the linker are crucial for the efficacy of a PROTAC. VHL is one of the most commonly used E3 ligases in PROTAC design due to its well-defined interaction with its ligands and its broad tissue expression. The linker, in this case, a C6 alkyl chain, plays a critical role in dictating the distance and relative orientation of the POI and VHL within the ternary complex, which in turn affects the cooperativity of the complex formation and the subsequent ubiquitination efficiency.
Comparative Analysis of VHL-Based PROTACs
To illustrate the impact of the PROTAC structure on its function, we will consider a case study of a VHL-based PROTAC that is structurally related to one that could be synthesized from this compound. We will also compare the general properties of VHL-based PROTACs with those that recruit another commonly used E3 ligase, Cereblon (CRBN).
Case Study: (S,R,S)-AHPC(Me)-C6-NH2, a Selective FBXO22 Degrader
A recent study reported the development of (S,R,S)-AHPC(Me)-C6-NH2, a potent and selective degrader of the F-box protein FBXO22.[1] This molecule is structurally very similar to a PROTAC that would be derived from this compound, featuring a VHL ligand and a C6 linker. Mechanistic studies revealed that this compound induces the degradation of FBXO22 in a VHL-dependent manner.
Table 1: Degradation Performance of (S,R,S)-AHPC(Me)-C6-NH2 against FBXO22 [1]
| Parameter | Value | Cell Line |
| DC50 (half-maximal degradation concentration) | 77 nM | Jurkat |
| Dmax (maximum degradation) | >90% | Jurkat |
This data demonstrates the high potency and efficacy of a VHL-based PROTAC with a C6 linker in inducing the degradation of a specific target protein.
Comparison with an Alternative: VHL vs. CRBN E3 Ligase Recruitment
The choice of E3 ligase is a critical consideration in PROTAC design. While both VHL and CRBN are widely used, they exhibit different characteristics that can influence the properties of the resulting PROTACs.
Table 2: General Performance Comparison of VHL- and CRBN-Based PROTACs
| Feature | VHL-Based PROTACs | CRBN-Based PROTACs |
| Ligand Properties | Peptidomimetic, higher molecular weight | Imide-based, lower molecular weight |
| Cell Permeability | Generally lower | Generally higher |
| In Vivo Efficacy | Can be challenging due to PK properties | Often show better oral bioavailability |
| Selectivity | High, driven by specific protein-protein interactions | Can exhibit "molecular glue" effects |
This comparison highlights a common trade-off in PROTAC design. While VHL-based PROTACs can be highly selective, their physicochemical properties can sometimes limit their therapeutic potential. In contrast, CRBN-based PROTACs may offer advantages in terms of drug-like properties.
Experimental Protocols for Evaluating Ternary Complex Formation
The successful development of a PROTAC relies on the rigorous experimental evaluation of its ability to form a stable and productive ternary complex. Several biophysical and cellular assays are employed for this purpose.
Biophysical Assays
These techniques provide quantitative data on the binding affinities of the PROTAC to its individual partners and the stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (e.g., PROTAC or POI) to a ligand immobilized on a sensor surface (e.g., E3 ligase). It can be used to determine the binding kinetics (kon and koff) and affinity (KD) of binary and ternary interactions.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from a biosensor tip upon protein binding. It is a high-throughput method for determining binding kinetics and affinities.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.
Cellular Assays
These assays assess the functional consequences of ternary complex formation within a cellular environment.
-
Western Blotting: This is a standard biochemical technique used to detect and quantify the levels of the target protein in cells after treatment with the PROTAC.
-
Quantitative Proteomics: Mass spectrometry-based proteomics can provide a global view of the changes in the proteome upon PROTAC treatment, allowing for the assessment of selectivity.
-
NanoBRET/HiBiT Assays: These are live-cell, bioluminescence-based assays that can be used to monitor the formation of the ternary complex and the subsequent degradation of the target protein in real-time.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in the evaluation of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logical framework for comparing PROTACs.
Conclusion
The formation of a stable and productive ternary complex is the cornerstone of successful targeted protein degradation by PROTACs. The use of well-characterized building blocks like this compound provides a solid foundation for the rational design of VHL-recruiting PROTACs. However, the ultimate performance of these molecules is dictated by a complex interplay between the target protein, the E3 ligase, and the specific chemical structure of the PROTAC, particularly its linker. A comprehensive evaluation using a combination of biophysical and cellular assays is essential to understand these interactions and to guide the optimization of PROTACs for therapeutic applications. The comparative analysis of different PROTAC architectures, such as varying the E3 ligase recruiter or the linker, provides valuable insights into the structure-activity relationships that govern their efficacy.
References
A Comparative Guide to CRISPR-Cas9 Mediated Validation of PROTAC Target Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Rigorous validation of a PROTAC's mechanism of action is paramount to ensure its specificity and efficacy. This guide provides a comprehensive comparison of CRISPR-Cas9-based validation with other established techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.
Core Principles of PROTAC Validation
The fundamental principle behind validating PROTAC-mediated degradation is to confirm that the observed reduction in the target protein level is a direct consequence of the PROTAC's intended mechanism: bringing the target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
CRISPR-Cas9: The Gold Standard for Mechanistic Validation
CRISPR-Cas9 technology offers a precise and definitive method to validate the E3 ligase dependency of a PROTAC. By knocking out the gene encoding the specific E3 ligase recruited by the PROTAC, researchers can observe whether the PROTAC's degradative activity is abolished. This "genetic rescue" of the target protein in the knockout cells provides strong evidence for the on-target mechanism of the PROTAC.
Advantages of CRISPR-Cas9 Validation:
-
High Specificity: Provides unambiguous evidence of the involvement of a specific E3 ligase.
-
Definitive Mechanism of Action: Confirms the PROTAC's reliance on the intended ubiquitin ligase.
-
"Clean" Genetic Background: Creates a stable cell line with a complete knockout of the E3 ligase, minimizing off-target effects associated with transient methods.
Limitations:
-
Time-Consuming: Generating stable knockout cell lines can be a lengthy process.
-
Potential for Cellular Compensation: Cells may adapt to the loss of an E3 ligase over time, potentially altering the cellular context.
Alternative Validation Methods
While CRISPR-Cas9 provides the most definitive evidence, other techniques are valuable for initial screening, orthogonal validation, and studying degradation kinetics.
dTAG System: A Versatile Approach for Target Validation
The degradation tag (dTAG) system is an innovative chemical-genetic tool that allows for rapid and selective degradation of virtually any protein of interest.[1] This technology utilizes CRISPR-Cas9 to fuse a small protein tag (FKBP12F36V) to the target protein.[2] A heterobifunctional dTAG molecule then selectively binds to the tagged protein and an E3 ligase, inducing its degradation.[2][3] This method is particularly useful for validating new targets for which no specific ligands are available.[4]
Advantages of the dTAG System:
-
Universal Applicability: Can be applied to any protein of interest.
-
Rapid Degradation Kinetics: Allows for the study of the immediate cellular consequences of protein loss.
-
Tunable Degradation: The level of protein degradation can be controlled by varying the concentration of the dTAG molecule.
Limitations:
-
Requires Genetic Modification: Relies on CRISPR-Cas9-mediated tagging of the target protein.
-
Potential for Tag Interference: The fusion tag could potentially alter the function or localization of the target protein.
siRNA-Mediated Knockdown: A Transient Validation Method
Small interfering RNA (siRNA) can be used to transiently silence the expression of the E3 ligase, providing a faster alternative to generating stable knockout cell lines. While not as definitive as CRISPR-Cas9 knockout, a significant reduction in PROTAC-induced degradation upon siRNA treatment provides strong correlative evidence of E3 ligase dependency.
Advantages of siRNA:
-
Rapid Implementation: Faster to implement than generating stable knockout cell lines.
-
High-Throughput Potential: Amenable to high-throughput screening formats.
Limitations:
-
Incomplete Knockdown: Often results in incomplete silencing of the target gene, which can lead to ambiguous results.
-
Off-Target Effects: siRNAs can have off-target effects, silencing unintended genes.
-
Transient Effect: The silencing effect is temporary, which may not be suitable for long-term studies.
Quantitative Data Comparison
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative quantitative data from studies utilizing different validation methods.
| Validation Method | PROTAC Target | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| CRISPR-Cas9 KO | BRD9 | VHL | TMD8 | ~0.1 µM (WT) vs. No degradation (CRBN resistant) | >90% (WT) | |
| dTAG System | HiBiT-fusion protein | CRBN | HEK293 | ~1-10 µM (dTAG-V1) | Nearly 100% | |
| siRNA Knockdown | GAPDH | N/A | A549 | N/A | Dose-dependent | |
| Western Blot | HDAC3 | VHL | HCT116 | 0.44 ± 0.03 µM | 77% |
Note: The data presented is illustrative and sourced from different studies. Direct comparison of DC50 and Dmax values across different targets, PROTACs, and cell lines should be done with caution. A true head-to-head comparison would require testing the same PROTAC and target with each validation method.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated E3 Ligase Knockout and PROTAC Validation
Objective: To generate a stable E3 ligase knockout cell line and assess the impact on PROTAC-mediated target degradation.
Materials:
-
Cas9-expressing stable cell line
-
Lentiviral vector containing sgRNA targeting the E3 ligase of interest
-
PROTAC of interest
-
Antibodies for Western blotting (anti-target protein, anti-E3 ligase, and loading control)
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting a critical exon of the E3 ligase gene into a lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentivirus and transduce the Cas9-expressing cell line.
-
Selection and Clonal Isolation: Select for transduced cells and perform single-cell cloning to isolate individual knockout clones.
-
Knockout Validation: Validate the knockout of the E3 ligase at the protein level by Western blot and at the genomic level by sequencing.
-
PROTAC Treatment: Treat both wild-type and E3 ligase knockout cells with a dose-range of the PROTAC for a specified time.
-
Western Blot Analysis: Perform Western blot analysis to quantify the levels of the target protein. A loss of degradation in the knockout cells compared to wild-type cells confirms the E3 ligase dependency.
Protocol 2: dTAG-Mediated Protein Degradation
Objective: To rapidly degrade a target protein of interest using the dTAG system.
Materials:
-
CRISPR-Cas9 system for inserting the FKBP12F36V tag
-
dTAG degrader molecule (e.g., dTAG-13)
-
Antibodies for Western blotting (anti-target protein or anti-tag, and loading control)
Procedure:
-
CRISPR-Mediated Tagging: Use CRISPR-Cas9 to insert the FKBP12F36V tag at the N- or C-terminus of the target protein's endogenous locus.
-
Cell Line Validation: Validate the correct insertion and expression of the tagged protein.
-
dTAG Treatment: Treat the engineered cells with the dTAG degrader molecule at various concentrations and time points.
-
Western Blot Analysis: Analyze the degradation of the tagged protein by Western blotting using an antibody against the target protein or the tag.
Protocol 3: siRNA-Mediated E3 Ligase Knockdown and PROTAC Validation
Objective: To transiently knockdown an E3 ligase and assess the effect on PROTAC-induced degradation.
Materials:
-
siRNA targeting the E3 ligase of interest
-
Lipofectamine or other transfection reagent
-
PROTAC of interest
-
Antibodies for Western blotting
Procedure:
-
siRNA Transfection: Transfect cells with the E3 ligase-targeting siRNA or a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the E3 ligase.
-
PROTAC Treatment: Treat the siRNA-transfected cells with the PROTAC.
-
Western Blot Analysis: Perform Western blot to assess the levels of the target protein and the E3 ligase. A reduction in degradation in the E3 ligase siRNA-treated cells compared to the control indicates dependency.
Visualizing the Workflows and Pathways
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
References
Confirming On-Target PROTAC Effects: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A critical step in the development of a novel PROTAC is the rigorous validation of its on-target effects, ensuring that the observed biological outcomes are a direct consequence of the degradation of the intended protein of interest (POI). Rescue experiments are indispensable tools in this validation process, providing definitive evidence of a PROTAC's mechanism of action.
This guide provides a comparative overview of the most common rescue experiments used to confirm on-target PROTAC effects. We present detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in designing and interpreting their validation studies.
Comparison of Rescue Experiments for PROTAC On-Target Validation
To confirm that the effects of a PROTAC are specifically due to the degradation of the target protein, several rescue experiments can be performed. The following table summarizes and compares the key methodologies.
| Rescue Experiment | Principle | Primary Endpoint | Advantages | Limitations |
| Target Protein Overexpression | Increasing the intracellular concentration of the target protein to a level that overwhelms the degradation capacity of the PROTAC. | Reversal of the PROTAC-induced phenotype (e.g., restoration of cell viability, reversal of a signaling pathway inhibition). | Directly demonstrates that the PROTAC's effect is dependent on the abundance of the target protein. | High levels of overexpression may lead to artifacts or non-physiological responses. |
| Mutant Target Expression | Expression of a target protein with a mutation in the PROTAC binding site, rendering it resistant to degradation. | The mutant-expressing cells are resistant to the PROTAC's effects, while cells with the wild-type target remain sensitive. | Provides strong evidence for target-specific engagement and degradation.[1] | Requires knowledge of the PROTAC binding site and the generation of a specific mutant. |
| Competitive Displacement | Co-treatment with a high concentration of a small molecule that competes with the PROTAC for binding to either the target protein or the E3 ligase. | Inhibition of target protein degradation and reversal of the PROTAC-induced phenotype. | Allows for the dissection of the ternary complex formation by competing for either the target or E3 ligase binding event. | High concentrations of the competitor may have off-target effects. |
| E3 Ligase Knockout/Knockdown | Genetic ablation (e.g., using CRISPR/Cas9) or reduction (e.g., using siRNA) of the E3 ligase recruited by the PROTAC. | Abolishment of PROTAC-induced target degradation and reversal of the associated phenotype. | Unequivocally demonstrates the dependency of the PROTAC on a specific E3 ligase for its activity.[2] | Can be technically challenging and time-consuming to generate stable knockout cell lines. |
| Inactive Control PROTAC | Synthesis and testing of a structurally similar PROTAC molecule that is unable to bind to either the target protein or the E3 ligase. | The inactive control PROTAC fails to induce target degradation or the associated phenotype. | Serves as a crucial negative control to rule out off-target effects of the PROTAC molecule itself.[3] | Requires chemical synthesis of a specific control molecule. |
Quantitative Data Summary
The following tables provide representative quantitative data from typical rescue experiments. The data is presented to illustrate the expected outcomes and facilitate comparison between the different methodologies.
Table 1: Target Protein Degradation Rescue
| Condition | PROTAC Concentration (nM) | Target Protein Level (% of Control) | Phenotype (e.g., Cell Viability %) |
| Wild-Type Cells | 0 | 100 | 100 |
| 10 | 50 | 60 | |
| 100 | 15 | 20 | |
| Target Overexpression | 100 | 75 | 85 |
| Mutant Target Expression | 100 | 95 | 98 |
Table 2: Competitive Displacement and E3 Ligase Knockout Rescue
| Condition | PROTAC Concentration (nM) | Competitor/Genetic Modification | Target Protein Level (% of Control) |
| PROTAC Alone | 100 | None | 15 |
| Competitive Displacement (Target Binder) | 100 | 10 µM Target Ligand | 85 |
| Competitive Displacement (E3 Binder) | 100 | 10 µM E3 Ligase Ligand | 90 |
| E3 Ligase Knockout | 100 | CRISPR-mediated KO of E3 Ligase | 98 |
| Inactive Control PROTAC | 100 | Epimer of E3 Ligase Binder | 99 |
Experimental Protocols & Visualizations
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Target Protein Overexpression Rescue
This experiment aims to demonstrate that the PROTAC's effect is dependent on the concentration of the target protein.
Experimental Workflow:
Caption: Experimental workflow for target overexpression rescue.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the full-length target protein or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the protein for 24-48 hours.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in fresh culture medium.
-
Remove the transfection medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Analysis:
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities to determine the relative levels of the target protein.
-
-
Phenotypic Assay:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or other relevant phenotypic assay according to the manufacturer's instructions.
-
-
Mutant Target Expression Rescue
This experiment validates that the PROTAC's activity is dependent on its binding to the target protein.
Logical Relationship:
Caption: Logical relationship for mutant target rescue.
Protocol:
-
Generation of Mutant Target:
-
Identify the binding site of the PROTAC on the target protein.
-
Use site-directed mutagenesis to introduce a mutation that is predicted to abolish PROTAC binding without affecting the overall structure and function of the protein.
-
Clone the mutant target sequence into an expression vector.
-
-
Cell Line Generation:
-
Generate stable cell lines expressing either the wild-type or the mutant target protein. Alternatively, use transient transfection as described for the overexpression rescue.
-
-
PROTAC Treatment and Analysis:
-
Follow the same procedure for PROTAC treatment and analysis (Western blotting and phenotypic assays) as described for the target overexpression rescue experiment.
-
Competitive Displacement Assay
This assay confirms that the PROTAC's effect is mediated through binding to the target protein and the E3 ligase.
Experimental Workflow:
Caption: Experimental workflow for competitive displacement.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Prepare solutions of the PROTAC and the competitor (either the free target-binding warhead or the free E3 ligase ligand) in culture medium. A high molar excess of the competitor (e.g., 100-fold) is typically used.
-
Pre-incubate the cells with the competitor for a short period (e.g., 1-2 hours) before adding the PROTAC. Alternatively, co-treat the cells with the PROTAC and the competitor.
-
Include controls for vehicle, PROTAC alone, and competitor alone.
-
Incubate for the desired treatment duration.
-
-
Analysis:
-
Perform Western blotting to determine the levels of the target protein as described previously.
-
E3 Ligase Knockout Rescue
This is a gold-standard experiment to confirm the E3 ligase dependency of a PROTAC.
Logical Relationship:
Caption: Logical relationship for E3 ligase knockout rescue.
Protocol:
-
Generation of E3 Ligase Knockout Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting the gene encoding the E3 ligase of interest.
-
Use CRISPR/Cas9 technology to generate a stable knockout cell line.
-
Verify the knockout by Western blotting and genomic sequencing.
-
-
PROTAC Treatment and Analysis:
-
Seed wild-type and E3 ligase knockout cells in parallel.
-
Treat both cell lines with the PROTAC and vehicle control.
-
Perform Western blotting and phenotypic assays to compare the effects of the PROTAC in both cell lines.
-
By employing a combination of these rescue experiments, researchers can build a compelling case for the on-target mechanism of action of their PROTAC molecules, a critical step towards their advancement as chemical probes and therapeutic agents.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to a New PROTAC Against Known Degraders
For researchers and professionals in drug development, the rigorous evaluation of a novel Proteolysis Targeting Chimera (PROTAC) is paramount to asserting its potential as a therapeutic agent. This guide provides a comprehensive framework for benchmarking a new PROTAC, herein referred to as "New-PROTAC-X," against established degraders in the field. The methodologies and data presentation formats outlined below are designed to ensure an objective and thorough comparison.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2][3] A PROTAC consists of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Comparative Data Analysis
A direct comparison of "New-PROTAC-X" with known degraders targeting the same protein is essential for evaluating its efficacy and potential advantages. The following tables summarize key performance indicators.
Table 1: In Vitro Degradation Efficiency
This table compares the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of "New-PROTAC-X" against two well-characterized degraders, Degrader A and Degrader B. Lower DC50 values indicate higher potency, while higher Dmax values signify greater extent of degradation.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| New-PROTAC-X | Target-Y | Cell-Line-Z | [Insert Data] | [Insert Data] |
| Degrader A | Target-Y | Cell-Line-Z | [Insert Data] | [Insert Data] |
| Degrader B | Target-Y | Cell-Line-Z | [Insert Data] | [Insert Data] |
Table 2: Selectivity Profile
Selectivity is a critical parameter to minimize off-target effects. This table should present data on the degradation of homologous proteins or other relevant off-targets.
| Compound | Off-Target Protein 1 | Off-Target Protein 2 |
| DC50 (nM) | DC50 (nM) | |
| New-PROTAC-X | [Insert Data] | [Insert Data] |
| Degrader A | [Insert Data] | [Insert Data] |
| Degrader B | [Insert Data] | [Insert Data] |
Table 3: Pharmacokinetic Properties
Favorable pharmacokinetic properties are crucial for in vivo applications. This table provides a comparison of key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
| Compound | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| New-PROTAC-X | [Insert Data] | [Insert Data] |
| Degrader A | [Insert Data] | [Insert Data] |
| Degrader B | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of the presented data.
Western Blot for Protein Degradation
This is a standard method to quantify the extent of target protein degradation induced by a PROTAC.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., Cell-Line-Z) in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities for the target protein relative to the loading control to determine the percentage of protein degradation.
Mass Spectrometry-based Proteomics for Selectivity
To assess the global selectivity of "New-PROTAC-X," a quantitative proteomics approach can be employed.
Procedure:
-
Sample Preparation: Treat cells with "New-PROTAC-X" or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions to identify off-target degradation events.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the cell membrane.
Procedure:
-
Preparation: A filter plate is coated with a lipid-containing solution to form an artificial membrane.
-
Assay: The test compound is added to the donor wells, and the plate is incubated.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured to determine the permeability coefficient (Papp).
Logical Framework for PROTAC Evaluation
The decision to advance a new PROTAC candidate should be based on a systematic evaluation of its performance metrics in comparison to existing standards.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (S,S,R)-Ahpc-C6-NH2
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (S,S,R)-Ahpc-C6-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC® technology. Adherence to these guidelines is essential for protecting laboratory personnel and the environment.
Pre-Disposal and Waste Minimization
Before beginning any experimental work that will generate waste, it is crucial to have a designated and properly labeled waste container ready. To minimize waste generation, researchers should only prepare the amount of this compound solution required for their immediate experimental needs.
Table 1: Waste Minimization Strategies
| Strategy | Action |
| Source Reduction | Order the smallest practical quantity of the chemical. |
| Scale Reduction | Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced. |
| Inventory Management | Maintain a current inventory of chemicals to avoid ordering duplicates. |
| Sharing Resources | Share surplus chemicals with other research groups. |
Segregation and Storage of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions. Waste containing this compound should be treated as hazardous chemical waste.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting all waste containing this compound. Plastic containers are generally preferred for storing chemical waste.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents of the waste mixture should also be listed.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.[1] The SAA should be a well-ventilated area, away from general laboratory traffic.
-
Incompatible Wastes: Do not mix this waste with other incompatible waste streams, such as strong oxidizing acids.[2]
Caption: Workflow for the proper disposal of this compound waste.
Disposal Procedures for Solid and Liquid Waste
The appropriate disposal method depends on the physical state of the waste. Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[1][3]
Table 2: Disposal Procedures
| Waste Type | Procedure |
| Solid Waste | Place solid this compound waste and any contaminated materials (e.g., gloves, weigh boats, paper towels) into the designated, labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound, including solutions and the first rinse of any emptied containers, in a designated, labeled hazardous waste container. |
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by an appropriate organic solvent in which the compound is soluble) a minimum of three times.
-
Collect Rinsate: The first rinsate is considered hazardous and must be collected and added to your hazardous waste container. Subsequent rinses may be permissible for drain disposal, but it is imperative to check with your institution's Environmental Health and Safety (EH&S) office first.
-
Deface Label: Completely remove or deface the original chemical label on the now-empty and rinsed container.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Caption: Decontamination process for empty this compound containers.
Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response procedures. For a small spill of this compound, use an appropriate absorbent material, collect the absorbed waste, and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EH&S department.
Final Disposal
Once the hazardous waste container is full or has been in storage for the maximum allowable time (e.g., 90 days in California), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Logistical Guidance for Handling (S,S,R)-Ahpc-C6-NH2
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like (S,S,R)-Ahpc-C6-NH2 are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans, based on available safety data and general best practices for handling potent, research-grade chemical compounds.
While a Safety Data Sheet (SDS) from one supplier classifies this compound as not a hazardous substance or mixture, it is crucial to treat all research compounds with a high degree of caution, as their toxicological properties may not be fully characterized.[1] General safety protocols for handling similar PROTAC (Proteolysis Targeting Chimera) molecules recommend treating them as potentially hazardous chemical waste.[2][3]
Quantitative Data Summary
The following table summarizes the available physical and chemical data for this compound. It is important to note that a comprehensive set of quantitative safety parameters is not always available for novel research chemicals.
| Parameter | Value | Source |
| Molecular Formula | C29H43N5O4S | [4][5] |
| Molecular Weight | 557.75 g/mol | |
| CAS Number | 2306389-03-5 | |
| Appearance | Solid (Off-white to light yellow) | |
| Purity | ≥95% - 98.03% | |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | |
| Solubility | DMSO: 100 mg/mL (with ultrasonic) | |
| Hazard Classification | Not a hazardous substance or mixture |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound. The following PPE is recommended as a minimum standard:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving. Always inspect gloves for tears before use and replace them immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn. |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form, if aerosols may be generated, or in the absence of a certified chemical fume hood. |
Experimental Protocols: Operational and Disposal Plans
Adherence to proper laboratory procedures is critical for safety and to prevent contamination. The following protocols outline the safe handling of this compound from receipt to disposal.
Operational Protocol: Step-by-Step Handling
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is available and functioning correctly.
-
An accessible safety shower and eye wash station should be located nearby.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Handling the Solid Compound :
-
Perform all weighing and handling of the solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid generating dust.
-
-
Solution Preparation and Handling :
-
When preparing solutions, work within a chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Use appropriate pipettes and techniques to avoid splashes and aerosol generation.
-
-
Spill and Emergency Procedures :
-
Small Spills : Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Decontaminate the area with a suitable solvent (e.g., alcohol), followed by soap and water.
-
Large Spills : Evacuate the area and follow your institution's emergency procedures.
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact : Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
Waste Classification :
-
This material should be treated as hazardous chemical waste, regardless of the supplier's classification, as a precautionary measure.
-
-
Waste Segregation and Collection :
-
Segregate chemical waste by compatibility.
-
Collect all waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method :
-
Dispose of the contents and container through your institution's Environmental Health and Safety (EHS) program, in accordance with all local, state, and federal regulations.
-
Do not dispose of this material down the drain or in the regular trash.
-
Visualized Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
